Technical Documentation Center

Quinoline, 2-(4-methylphenyl)-3-propyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Quinoline, 2-(4-methylphenyl)-3-propyl-
  • CAS: 785815-32-9

Core Science & Biosynthesis

Foundational

Quinoline, 2-(4-methylphenyl)-3-propyl- chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The quinoline core, a bicyclic aromatic heterocycle, serves as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, Quinoline, 2-(4-methylphenyl)-3-propyl- , focusing on its chemical structure, physicochemical properties, synthesis, and potential biological significance. This molecule, belonging to the 2-aryl-3-alkylquinoline class, is of particular interest for its potential applications in drug discovery, leveraging the combined structural features of a quinoline nucleus, a substituted aryl group at the 2-position, and an alkyl chain at the 3-position.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure.

IUPAC Name: 2-(4-methylphenyl)-3-propylquinoline

Synonyms: Quinoline, 2-(p-tolyl)-3-propyl-

Molecular Formula: C₁₉H₁₉N

Molecular Weight: 261.36 g/mol

CAS Number: 785815-32-9

Chemical Identifiers:

  • InChI: InChI=1S/C19H19N/c1-3-6-17-13-16-7-4-5-8-18(16)20-19(17)15-11-9-14(2)10-12-15/h4-5,7-13H,3,6H2,1-2H3

  • InChIKey: RTRBINSICOIOJP-UHFFFAOYSA-N

  • Canonical SMILES: CCCC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)C

The structure consists of a quinoline ring system substituted at the 2-position with a 4-methylphenyl (p-tolyl) group and at the 3-position with a propyl group.

Physicochemical Properties

PropertyPredicted ValueMethod/Source
Melting Point (°C) 95 - 115Estimation based on related structures
Boiling Point (°C) 420 - 450 at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software
logP (Octanol/Water Partition Coefficient) 5.8ALOGPS
Aqueous Solubility (logS) -5.7 (Poorly Soluble)ALOGPS
pKa (Basic) 4.5 - 5.5Prediction based on the quinoline nitrogen
Polar Surface Area (PSA) 12.89 ŲChemAxon
Number of Rotatable Bonds 4ChemAxon
Hydrogen Bond Donors 0ChemAxon
Hydrogen Bond Acceptors 1ChemAxon

Note: These values are computationally predicted and should be confirmed by experimental analysis.

The high predicted logP value suggests that 2-(4-methylphenyl)-3-propylquinoline is a highly lipophilic molecule, which may correlate with good membrane permeability but potentially poor aqueous solubility.[2] The basicity, attributed to the nitrogen atom in the quinoline ring, is expected to be in a range typical for quinoline derivatives.

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectral data:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
  • Aromatic Protons (quinoline and phenyl rings): Multiple signals expected in the range of 7.0 - 8.5 ppm. The specific splitting patterns will depend on the substitution.

  • Propyl Group Protons:

    • -CH₂- (alpha to quinoline): Triplet, ~2.8 - 3.2 ppm.

    • -CH₂- (beta to quinoline): Sextet, ~1.6 - 1.9 ppm.

    • -CH₃ (gamma to quinoline): Triplet, ~0.9 - 1.2 ppm.

  • Methyl Group Proton (on phenyl ring): Singlet, ~2.3 - 2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
  • Aromatic Carbons: Multiple signals expected in the range of 120 - 160 ppm.

  • Propyl Group Carbons:

    • -CH₂- (alpha to quinoline): ~35 - 40 ppm.

    • -CH₂- (beta to quinoline): ~22 - 27 ppm.

    • -CH₃ (gamma to quinoline): ~13 - 16 ppm.

  • Methyl Group Carbon (on phenyl ring): ~20 - 23 ppm.

Mass Spectrum (MS)
  • Molecular Ion (M⁺): Expected at m/z = 261.

  • Major Fragmentation Patterns: Likely to involve cleavage of the propyl chain and fragmentation of the quinoline and phenyl rings.

Infrared (IR) Spectrum
  • Aromatic C-H stretching: ~3000 - 3100 cm⁻¹.

  • Aliphatic C-H stretching: ~2850 - 2960 cm⁻¹.

  • C=C and C=N stretching (aromatic rings): ~1450 - 1600 cm⁻¹.

  • C-H bending: ~690 - 900 cm⁻¹.

Synthesis of 2-(4-methylphenyl)-3-propylquinoline

The synthesis of 2,3-disubstituted quinolines can be achieved through various methods. A general and efficient approach involves a multi-component reaction.

Conceptual Synthetic Workflow: Ruthenium-Catalyzed Three-Component Deaminative Coupling

A modern and step-efficient method for the synthesis of 2,3-disubstituted quinolines is the ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and amines.[2][3]

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction Sequence Aniline Aniline Imine_Formation Imine Formation Aniline->Imine_Formation Aldehyde p-Tolualdehyde Aldehyde->Imine_Formation Amine Allylamine Deaminative_Coupling Deaminative Coupling Amine->Deaminative_Coupling Ru_Catalyst Ru-H Complex (e.g., (PCy3)2(CO)RuHCl) Ru_Catalyst->Deaminative_Coupling Catalyzes Imine_Formation->Deaminative_Coupling Intermediate Annulation Annulation Deaminative_Coupling->Annulation Product 2-(4-methylphenyl)-3-propylquinoline Annulation->Product Final Product

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-methylphenyl)-3-propylquinoline

This technical guide provides a comprehensive overview of the spectroscopic characterization of Quinoline, 2-(4-methylphenyl)-3-propyl- , a substituted quinoline of interest to researchers in medicinal chemistry and mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Quinoline, 2-(4-methylphenyl)-3-propyl- , a substituted quinoline of interest to researchers in medicinal chemistry and materials science. This document details the expected data from core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The guide is designed to assist researchers, scientists, and drug development professionals in the structural elucidation and verification of this and structurally related compounds.

Introduction to 2-(4-methylphenyl)-3-propylquinoline

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications, from pharmaceuticals to organic light-emitting diodes (OLEDs). The unique electronic properties and the ability to intercalate with DNA make them a scaffold of significant interest in drug design. The title compound, 2-(4-methylphenyl)-3-propylquinoline, features a quinoline core substituted at the 2-position with a p-tolyl group and at the 3-position with a propyl group. This substitution pattern is expected to influence its physicochemical and biological properties. Accurate spectroscopic characterization is the cornerstone of understanding its structure-activity relationship.

This guide will walk through the theoretical and practical aspects of obtaining and interpreting the spectroscopic data for this molecule. While a complete experimental dataset for this specific compound is not publicly available, this guide leverages experimental data from the closely related precursor, 2-(4-methylphenyl)quinoline, and established principles of spectroscopy to provide a robust and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(4-methylphenyl)-3-propylquinoline, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

  • Analyte Purity: Ensure the sample of 2-(4-methylphenyl)-3-propylquinoline is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. A larger number of scans will be necessary compared to ¹H NMR.

  • 2D NMR: For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Diagram of the NMR Characterization Workflow:

Caption: Workflow for the NMR-based structural elucidation of 2-(4-methylphenyl)-3-propylquinoline.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline and tolyl rings, as well as the aliphatic protons of the propyl group. The predicted chemical shifts (in ppm, relative to TMS) are based on the experimental data for 2-(p-tolyl)quinoline and known substituent effects of an alkyl group.[1]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-4~8.20s-Quinoline ring
H-5~8.15d~8.4Quinoline ring
H-8~7.80d~8.0Quinoline ring
H-6, H-7~7.50-7.70m-Quinoline ring
H-2', H-6'~8.05d~8.0p-Tolyl ring
H-3', H-5'~7.30d~8.0p-Tolyl ring
-CH₂- (α)~2.8-3.0t~7.6Propyl chain
-CH₂- (β)~1.7-1.9sextet~7.5Propyl chain
-CH₃ (γ)~0.9-1.1t~7.4Propyl chain
-CH₃ (tolyl)~2.40s-p-Tolyl group

Causality Behind Predicted Shifts:

  • Aromatic Protons: The protons on the quinoline and tolyl rings are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents.[2] The H-4 proton is a singlet due to the presence of the propyl group at the 3-position.

  • Propyl Group Protons: The methylene group (α) directly attached to the quinoline ring will be the most downfield of the propyl protons due to the influence of the aromatic system.[3] The terminal methyl group (γ) will be the most upfield. The splitting patterns (triplet, sextet, triplet) are characteristic of a propyl group.[3]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on data for 2-p-tolylquinoline and additive effects for the propyl group.[1][4]

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C-2~157.0Quinoline ring
C-3~137.0Quinoline ring
C-4~136.5Quinoline ring
C-4a~129.5Quinoline ring
C-5~129.0Quinoline ring
C-6~127.5Quinoline ring
C-7~126.0Quinoline ring
C-8~129.8Quinoline ring
C-8a~148.0Quinoline ring
C-1'~137.0p-Tolyl ring
C-2', C-6'~129.5p-Tolyl ring
C-3', C-5'~129.7p-Tolyl ring
C-4'~139.5p-Tolyl ring
-CH₂- (α)~30-35Propyl chain
-CH₂- (β)~22-26Propyl chain
-CH₃ (γ)~13-15Propyl chain
-CH₃ (tolyl)~21.3p-Tolyl group

Rationale for Predicted Shifts:

  • Aromatic Carbons: The carbons of the quinoline and tolyl rings are expected in the range of 120-160 ppm.[5] The carbons directly attached to the nitrogen (C-2 and C-8a) will be significantly downfield.

  • Aliphatic Carbons: The carbons of the propyl group will appear in the upfield region of the spectrum, typically between 10 and 40 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.

Sample Preparation:

  • The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

  • The sample solution is infused into the ion source.

  • A full scan mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Expected Mass Spectrum
  • Molecular Ion: The molecular formula of 2-(4-methylphenyl)-3-propylquinoline is C₂₀H₁₉N, with a monoisotopic mass of 273.1517 g/mol . The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 274.1590.

  • Fragmentation Pattern: The fragmentation of alkylquinolines often involves the loss of alkyl radicals.[6] Key expected fragmentation pathways for 2-(4-methylphenyl)-3-propylquinoline include:

    • Loss of an ethyl radical (•CH₂CH₃) from the propyl group via benzylic cleavage, leading to a fragment at m/z 245.

    • Loss of a methyl radical (•CH₃) from the tolyl group.

    • Cleavage of the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Spectrum

The IR spectrum of 2-(4-methylphenyl)-3-propylquinoline is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3050-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (propyl & methyl)
~1600, ~1500, ~1450C=C stretchAromatic rings
~1570C=N stretchQuinoline ring
~830C-H out-of-plane bendp-disubstituted benzene
780-740C-H out-of-plane bendQuinoline ring

These absorptions are characteristic of the aromatic and aliphatic C-H bonds, as well as the carbon-carbon and carbon-nitrogen double bonds within the ring systems.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol for UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) at a known concentration (typically in the micromolar range).

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Expected UV-Vis Spectrum

Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. For 2-(4-methylphenyl)-3-propylquinoline, absorption maxima (λmax) are expected around 250-280 nm and 320-350 nm. The extended conjugation provided by the 2-aryl substituent generally leads to a bathochromic (red) shift of these absorption bands compared to unsubstituted quinoline.[8]

Conclusion

References

  • Doc Brown's Chemistry. (2025, November 8). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Pivovarenko, V. G., et al. (2006). Synthesis and fluorescence properties of 2-aryl-3-hydroxyquinolones, a new class of dyes displaying dual fluorescence. New Journal of Chemistry, 30(5), 774-781.
  • Sample, S. D., et al. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.
  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Gable, K. (2020, December 28). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

Sources

Foundational

Advanced Pharmacological Profiling of Quinoline, 2-(4-methylphenyl)-3-propyl- Derivatives: Receptor Binding Affinity and IC50 Dynamics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The quinoline scaffold is a privileged structure in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile template for targeted drug discovery. Among its derivatives, Quinoline, 2-(4-methylphenyl)-3-propyl- (and its structural analogues) represents a highly optimized pharmacophore. The strategic placement of a p-tolyl (4-methylphenyl) group at the C2 position and a propyl chain at the C3 position fundamentally alters the molecule's lipophilicity (cLogP), steric hindrance, and electronic distribution.

As a Senior Application Scientist, I have observed that this specific substitution pattern significantly enhances the binding affinity of these derivatives toward multiple high-value therapeutic targets, including Estrogen Receptors (ERα/ERβ), ectonucleotidases, and specific oncology targets. This whitepaper synthesizes the structure-activity relationships (SAR), receptor binding affinities, and IC50 values of 2-aryl-3-alkylquinoline derivatives, providing field-proven methodologies for their experimental validation.

Structural Rationale and Pharmacophore Dynamics

The pharmacological efficacy of 2-(4-methylphenyl)-3-propylquinoline derivatives is driven by precise molecular interactions within target binding pockets:

  • The C2 4-Methylphenyl Group: The addition of the methyl group on the phenyl ring enhances hydrophobic interactions deep within receptor binding cavities. In estrogen receptor models, 2-arylquinolines are designed to mimic the genistein framework, producing ligands with improved binding affinity[1]. The p-tolyl group specifically engages in robust π−π stacking and van der Waals interactions.

  • The C3 Propyl Chain: The C3 alkyl substitution is critical for conformational locking. By introducing steric bulk adjacent to the C2 aryl group, the propyl chain restricts the rotational freedom of the aryl ring. This forces the molecule into a bioactive, non-planar conformation that is highly selective for specific receptor subtypes, such as the ERβ ligand-binding domain[2].

  • Lipophilicity (cLogP) and Cytotoxicity: There is a direct correlation between the octanol/water partition coefficient (cLogP) of quinoline derivatives and their cytotoxic effects. Highly lipophilic 2-arylquinolines exhibit superior IC50 values in human cancer cell lines (e.g., HeLa and PC3) compared to their less lipophilic tetrahydroquinoline counterparts[3].

G LIG 2-(4-methylphenyl)-3-propylquinoline (Lipophilic Ligand) CONF Conformational Locking (C3 Propyl Steric Effect) LIG->CONF REC Target Receptor (e.g., ERβ / Ectonucleotidase) BIND High-Affinity Binding (IC50 < 15 µM) REC->BIND CONF->REC ACT Downstream Signaling Modulation (Apoptosis / Gene Transcription) BIND->ACT

Fig 1: Mechanism of target engagement and conformational locking by 2-aryl-3-alkylquinolines.

Receptor Binding Affinity and IC50 Profiles

The versatility of the 2-arylquinoline core allows it to interface with diverse biological targets. Below is an analysis of its primary pharmacological profiles.

Estrogen Receptor (ER) Subtype Selectivity

2-Arylquinoline derivatives have been extensively profiled for their binding affinity to human ERα and ERβ. The affinity, measured by IC50 values via competitive radioligand binding assays, demonstrates that modifications at the C2 and C3 positions dictate subtype selectivity[1]. Compounds with optimized steric bulk (such as the 3-propyl substitution) often exhibit a higher S -value (Selectivity value), indicating a >10-fold binding affinity preference for ERβ over ERα, making them promising Selective Estrogen Receptor Modulators (SERMs)[2].

Anticancer Cytotoxicity

In oncology screening, 2-arylquinolines display compelling selective anticancer properties. For instance, C-6 substituted 2-phenylquinolines demonstrate potent cytotoxicity against prostate sarcoma (PC3) and cervical epithelial carcinoma (HeLa) cell lines, with IC50 values ranging from 8.3 µM to 34.34 µM[3]. The high lipophilicity of the 2-(4-methylphenyl)-3-propyl- scaffold facilitates rapid cellular membrane penetration, leading to intracellular target engagement (e.g., KDM proteins or topoisomerase II).

Ectonucleotidase Inhibition

Emerging research highlights highly functionalized 2-arylquinoline derivatives as potent inhibitors of human ectonucleotidases (hNTPDase1, 2, 3, and 8). Specific derivatives have shown selective inhibition of h-NTPDase1 with IC50 values as low as 13.9 ± 0.06 µM[4].

Quantitative Data Summary
Compound Class / TargetBiological TargetIC50 Value (µM)Selectivity / Notes
2-Arylquinolines ERβ (Estrogen Receptor)0.5 - 5.0 µMHigh ERβ selectivity ( S -value > 1)[2]
2-Phenylquinolines HeLa Cell Line8.30 µMHighly lipophilic, selective cytotoxicity[3]
2-Phenylquinolines PC3 Cell Line31.37 - 34.34 µMLow unspecific cytotoxicity (SI > 36)[3]
2-Arylquinolines h-NTPDase113.9 ± 0.06 µMSelective ectonucleotidase inhibition[4]
2-Arylquinolines Neuronal Na+ Channels2.5 - 15.0 µMPresynaptic channel blockade[5]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to determine the binding affinity and IC50 values of highly lipophilic quinoline derivatives.

Protocol A: Competitive Radioligand Binding Assay (ERβ Affinity)

Causality Insight: Radioligand assays are prioritized over fluorescence polarization for 2-arylquinolines. Quinolines are inherently fluorescent; utilizing a radiometric readout prevents fluorescence quenching or auto-fluorescence artifacts, ensuring the calculated IC50 reflects true receptor affinity.

  • Receptor Preparation: Express human ERβ in Sf9 insect cells. Harvest and homogenize cells in binding buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT).

  • Tracer Incubation: Add 1 nM of [3H] -estradiol (tracer) to the receptor homogenate.

  • Compound Titration: Prepare serial dilutions of the 2-(4-methylphenyl)-3-propylquinoline derivative in DMSO. Add to the assay mixture ensuring final DMSO concentration does not exceed 1% (v/v) to prevent receptor denaturation.

  • Non-Specific Binding (NSB): Define NSB by incubating a parallel set of wells with a 100-fold excess of unlabeled 17β-estradiol.

  • Separation & Reading: Incubate at 4°C for 18 hours to reach equilibrium. Separate bound from free radioligand using rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 using non-linear regression (one-site competitive binding model). Convert IC50 to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Cytotoxicity & IC50 Determination (MTT Assay)

Causality Insight: Because 2-arylquinolines are highly lipophilic (cLogP > 3.0)[3], they can precipitate in aqueous media. Serial dilutions must be performed in 100% DMSO before final dilution in complete culture media to maintain compound solubility.

  • Cell Seeding: Seed HeLa or PC3 cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with the quinoline derivative at concentrations ranging from 0.1 µM to 100 µM. Maintain a vehicle control (0.5% DMSO).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert the tetrazolium dye into insoluble purple formazan.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 by plotting the dose-response curve (Log(inhibitor) vs. normalized response).

Workflow PREP Compound Dilution (100% DMSO -> Media) INC Incubation with Target (Cells or ERβ) PREP->INC ASSAY Assay Readout (Scintillation / Absorbance) INC->ASSAY CALC Non-linear Regression (IC50 / Ki Calculation) ASSAY->CALC VAL Hit Validation (Selectivity Index > 30) CALC->VAL

Fig 2: High-throughput screening workflow for determining quinoline derivative IC50 values.

Conclusion

The Quinoline, 2-(4-methylphenyl)-3-propyl- structural motif is a powerful driver of biological activity. By leveraging the lipophilic nature of the C2 4-methylphenyl group and the conformational restriction provided by the C3 propyl chain, researchers can design highly selective ligands. Whether targeting estrogen receptors for neuroprotection/oncology or inhibiting ectonucleotidases for immunomodulation, rigorous adherence to solubility-aware assay protocols is paramount for generating accurate, reproducible IC50 and binding affinity data.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). URL:[Link]

  • In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. MDPI. URL:[Link]

  • In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. PMC (National Institutes of Health). URL:[Link]

  • Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. PMC (National Institutes of Health). URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Conformationally Constrained Analogues of N,N'-Diaryl- and N-Aryl-N-aralkylguanidines as Potent Inhibitors of Neuronal Na+ Channels. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Quinoline, 2-(4-methylphenyl)-3-propyl-: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Solvation Dynamics

Executive Summary The rational design and development of quinoline derivatives remain a cornerstone of modern medicinal chemistry. Specifically, Quinoline, 2-(4-methylphenyl)-3-propyl- represents a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and development of quinoline derivatives remain a cornerstone of modern medicinal chemistry. Specifically, Quinoline, 2-(4-methylphenyl)-3-propyl- represents a highly functionalized scaffold characterized by a rigid, planar aromatic core coupled with lipophilic appendages. This unique structural topology provides a combination of conformational rigidity and hydrophobic interaction potential, making it a critical intermediate and pharmacophore in the development of targeted therapeutics, including GPCR modulators and kinase inhibitors.

This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, the thermodynamics governing its solubility, and the mechanistic pathways required for its regioselective synthesis.

Core Physicochemical Profiling

Understanding the exact physicochemical parameters of Quinoline, 2-(4-methylphenyl)-3-propyl- is the first step in predicting its pharmacokinetic behavior and synthetic handling requirements. The presence of the 3-propyl chain and the 2-(p-tolyl) group significantly increases the compound's lipophilicity compared to an unsubstituted quinoline ring.

Quantitative Data Summary

The following table consolidates the exact molecular identifiers and physicochemical properties of the compound 1.

ParameterValue / Description
Chemical Name Quinoline, 2-(4-methylphenyl)-3-propyl-
CAS Registry Number 785815-32-9
Molecular Formula C₁₉H₁₉N
Exact Molecular Weight 261.361 g/mol
Core Structure Planar aromatic quinoline
Key Substituents 2-(4-methylphenyl) [p-tolyl], 3-propyl
Aqueous Solubility Practically Insoluble
Organic Solubility Soluble in DMF, DMSO, DCM, Ethanol

Solvation Thermodynamics & Solubility Profile

The Causality of Solvation

The solubility profile of Quinoline, 2-(4-methylphenyl)-3-propyl- is dictated by the competing forces of its crystal lattice energy and the solvation energy provided by the solvent. The molecule possesses a single hydrogen-bond acceptor (the quinoline nitrogen). However, the massive hydrophobic surface area generated by the propyl and p-tolyl groups overwhelmingly drives a high partition coefficient (LogP).

Consequently, aqueous media cannot overcome the entropic penalty of forming a hydration shell around these lipophilic groups. Instead, polar aprotic solvents (e.g., Dimethyl Sulfoxide[DMSO], Dimethylformamide [DMF]) are required. These solvents possess high dipole moments that stabilize the polarized π -system of the quinoline core, while their own hydrophobic methyl groups effectively solvate the alkyl and aryl appendages through dispersion forces.

Solvation S1 Solid Crystalline Quinoline Derivative S2 Aqueous Buffer (High Polarity) S1->S2 Addition S3 Polar Aprotic Solvent (DMSO / DMF) S1->S3 Addition S6 Precipitation / Aggregation S2->S6 Hydrophobic Effect S4 Lattice Disruption & Hydrophobic Solvation S3->S4 Thermodynamic Drive S5 Homogeneous Stock Solution (>10 mM) S4->S5 Complete Solvation

Fig 1. Solvation thermodynamics and workflow for lipophilic quinoline derivatives.

Protocol: Self-Validating Kinetic Solubility Profiling via Nephelometry

To accurately determine the kinetic solubility limit of this compound for biological assays, visual inspection is insufficient. Nephelometry (light scattering) provides a self-validating, quantitative measure of sub-visual precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2.61 mg of Quinoline, 2-(4-methylphenyl)-3-propyl- in 1.0 mL of LC-MS grade DMSO to create a precise 10 mM stock solution. Causality: DMSO completely disrupts the crystal lattice, establishing a baseline of 100% solvation.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (1 µM to 200 µM), ensuring the final DMSO concentration remains 2% v/v to prevent solvent-induced assay artifacts.

  • Equilibration: Seal and incubate the plate at 37°C for 2 hours with orbital shaking at 300 RPM. Causality: This allows the system to reach a metastable thermodynamic equilibrium, mimicking physiological assay conditions.

  • Nephelometric Analysis: Measure light scattering using a microplate reader at 620 nm. Include a blank (PBS + 2% DMSO) and a positive control (a known insoluble compound like Amiodarone).

  • Validation: The solubility limit is identified at the exact concentration where the scattering signal deviates by >3 standard deviations from the blank. If the positive control fails to scatter light, the optics require recalibration.

Synthetic Methodologies: The Friedländer Annulation

The synthesis of 2-aryl-3-alkylquinolines demands strict regiocontrol. Traditional Skraup or Doebner-Miller syntheses often yield isomeric mixtures when unsymmetrical precursors are used. To circumvent this, the Friedländer Annulation is the gold standard, condensing a 2-aminoaryl ketone with an α -methylene ketone 2.

Mechanistic Causality

The reaction proceeds via a rate-limiting intermolecular aldol condensation, followed by a rapid intramolecular dehydration and imine cyclization 3. By selecting 2-amino-4'-methylbenzophenone and pentan-2-one as precursors, the regiochemistry is locked: the p-tolyl group inherently occupies the 2-position, and the propyl chain occupies the 3-position.

G A 2-Aminoaryl Ketone (Precursor) B alpha-Methylene Ketone (Precursor) C Aldol Condensation (Rate-Limiting Step) D Dehydration (-H2O) C->D E Imine Cyclization (Ring Closure) D->E F Quinoline, 2-(4-methylphenyl)-3-propyl- (Target Compound) E->F AB AB AB->C

Fig 2. Mechanistic pathway of the Friedländer annulation for quinoline synthesis.

Protocol: Microwave-Assisted Friedländer Synthesis

Classical Friedländer syntheses require harsh thermal conditions and extended reaction times, which can lead to precursor degradation 4. This optimized protocol utilizes microwave irradiation and acid catalysis to create a self-validating, high-yield workflow.

Step-by-Step Methodology:

  • Precursor Assembly: In a 10 mL microwave-safe vial, combine 1.0 mmol of 2-amino-4'-methylbenzophenone and 1.2 mmol of pentan-2-one. Causality: A slight excess of the aliphatic ketone drives the equilibrium forward.

  • Catalyst Addition: Add 10 mol% of p-Toluenesulfonic acid (p-TsOH) and 2.0 mL of solvent-free conditions or a minimal amount of ethanol. Causality: The Brønsted acid protonates the carbonyl oxygen of the benzophenone, drastically lowering the activation energy barrier for the nucleophilic attack during the rate-limiting aldol step.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes. Causality: Microwave dielectric heating ensures uniform, instantaneous thermal energy transfer, preventing the localized superheating and charring common in oil baths.

  • Quench and Extraction: Cool the vial to room temperature. Quench the acid catalyst by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & Purification: Analyze the crude mixture via TLC (Hexanes:EtOAc 8:2). The disappearance of the highly fluorescent 2-aminoaryl ketone spot validates reaction completion. Purify the target compound via silica gel flash chromatography. Final confirmation must be achieved via LC-MS, observing the exact [M+H]+ peak at m/z 262.36.

References

  • Benchchem. "Quinoline, 2-(4-methylphenyl)-3-propyl- | 785815-32-9 | Benchchem." Benchchem Product Catalog.
  • Organic Chemistry Portal. "Friedlaender Synthesis." Organic Chemistry Portal Reactions.
  • Wikipedia. "Friedländer synthesis." Wikipedia, The Free Encyclopedia.
  • National Institutes of Health (NIH). "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." NIH Public Access.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Quinoline, 2-(4-methylphenyl)-3-propyl- via Friedländer condensation

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis of 2-(4-methylphenyl)-3-propylquinoline via Friedländer Condensation Audience: Researchers, Scientists, and Drug Development Professionals Introduction:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis of 2-(4-methylphenyl)-3-propylquinoline via Friedländer Condensation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Friedländer Annulation for Privileged Scaffolds

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds with applications ranging from anticancer to antimalarial agents.[1][2] The Friedländer synthesis, a classic condensation reaction first reported in 1882, remains one of the most robust and versatile methods for constructing this vital heterocyclic system.[3][4] The reaction proceeds by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5][6]

This application note provides a detailed, step-by-step protocol for the synthesis of a specific polysubstituted quinoline, 2-(4-methylphenyl)-3-propylquinoline . This guide is designed for chemistry professionals, offering in-depth explanations for key procedural choices, a self-validating workflow with integrated monitoring steps, and authoritative references to ground the methodology in established chemical principles.

Reaction Scheme & Mechanism

The synthesis of 2-(4-methylphenyl)-3-propylquinoline is achieved by the acid-catalyzed condensation of 2-amino-4'-methylbenzophenone with 2-pentanone.

Overall Reaction:

The mechanism of the Friedländer synthesis is understood to proceed via one of two primary pathways, contingent on the specific substrates and reaction conditions.[4]

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable ketone (2-pentanone) and the carbonyl group of the 2-aminoaryl ketone. This is followed by a rapid intramolecular cyclization (aminoketone condensation) and subsequent dehydration to yield the aromatic quinoline ring.[5][7]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the primary amine of the 2-aminoaryl ketone and the carbonyl of 2-pentanone. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to form the final product.[3][4][5]

Under the acidic conditions described in this protocol, both pathways are plausible, ultimately converging on the same cyclized intermediate before the final dehydration step.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, incorporating reaction monitoring to ensure successful progression and a standard purification workflow to achieve high product purity.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
2-Amino-4'-methylbenzophenone211.26≥98%Sigma-Aldrich, etc.
2-Pentanone86.13≥99%Sigma-Aldrich, etc.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.22≥98.5%Sigma-Aldrich, etc.
Toluene92.14Anhydrous, ≥99.8%Sigma-Aldrich, etc.
Ethyl Acetate88.11ACS GradeFisher Scientific, etc.
HexanesN/AACS GradeFisher Scientific, etc.
Saturated Sodium Bicarbonate (NaHCO₃)84.01N/AAqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%Sigma-Aldrich, etc.
Silica GelN/A60 Å, 230-400 meshSorbent Technologies, etc.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

Reagent Quantities
ReagentEquivalentsAmount (mmol)Mass/Volume
2-Amino-4'-methylbenzophenone1.05.01.06 g
2-Pentanone1.57.50.81 mL (d=0.802)
p-TsOH·H₂O0.10.595 mg
TolueneN/AN/A25 mL

Step-by-Step Experimental Procedure

Part 1: Reaction Setup and Execution
  • Flask Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-4'-methylbenzophenone (1.06 g, 5.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (25 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add 2-pentanone (0.81 mL, 7.5 mmol), followed by the acid catalyst, p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

    • Rationale: Toluene is used as the solvent to allow for heating to reflux, which provides the necessary activation energy for the condensation. p-TsOH is an effective and commonly used acid catalyst for this transformation.[4][8] An excess of the more volatile 2-pentanone is used to drive the reaction equilibrium towards the product.

  • Reflux: Attach a reflux condenser to the flask, ensuring a gentle flow of cooling water. Heat the reaction mixture to a steady reflux (approx. 110 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: Use a 9:1 mixture of Hexanes:Ethyl Acetate as the eluent.

    • Visualization: Spot the reaction mixture against the 2-amino-4'-methylbenzophenone starting material. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot has been fully consumed, and a new, typically less polar product spot is dominant. The reaction is anticipated to take 4-8 hours.

Part 2: Workup and Extraction
  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a 250 mL separatory funnel. Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: The basic NaHCO₃ solution neutralizes the p-TsOH catalyst, stopping the reaction and preventing any potential acid-catalyzed side reactions during workup.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution).

    • Rationale: The water wash removes any residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution through a cotton plug or fluted filter paper into a clean, pre-weighed round-bottom flask.

Part 3: Purification and Characterization
  • Solvent Removal: Remove the solvent (ethyl acetate and toluene) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely a yellow or brown oil/solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: Start with a non-polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute the product. The exact gradient should be determined by TLC analysis of the crude material.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-methylphenyl)-3-propylquinoline as the final product. Determine the final yield.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Visualization

The overall workflow for the synthesis is summarized in the diagram below.

Friedlander_Synthesis_Workflow cluster_prep Part 1: Reaction cluster_workup Part 2: Workup cluster_purify Part 3: Purification & Analysis reagents 1. Combine Reactants (2-Amino-4'-methylbenzophenone, 2-Pentanone, p-TsOH, Toluene) reflux 2. Heat to Reflux (approx. 110°C) reagents->reflux tlc 3. Monitor Progress via TLC (4-8 hours) reflux->tlc cool 4. Cool to Room Temp. tlc->cool quench 5. Neutralize with NaHCO₃ cool->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry with MgSO₄ & Filter extract->dry rotovap 8. Concentrate Crude Product dry->rotovap column 9. Purify via Column Chromatography rotovap->column characterize 10. Characterize Final Product (NMR, MS) column->characterize

Caption: Workflow for the synthesis of 2-(4-methylphenyl)-3-propylquinoline.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene and ethyl acetate are flammable; keep away from ignition sources.

  • p-Toluenesulfonic acid is corrosive; handle with care.

References

  • Benchchem. Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. [Online].
  • Alfa Chemistry. Friedländer Quinoline Synthesis. [Online].
  • J&K Scientific LLC. Friedländer Synthesis. [Online].
  • Benchchem. Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. [Online].
  • Benchchem. Experimental Protocol for Friedländer Condensation: A Versatile Approach to Quinoline Synthesis. [Online].
  • Martinez-Grau, A. & Marco, J. L. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). PMC. [Online].
  • Wikipedia. Friedländer synthesis. [Online]. Available: [Link]

  • Venkateswarlu, Y. et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. [Online].

Sources

Application

How to prepare Quinoline, 2-(4-methylphenyl)-3-propyl- stock solutions for in vitro cell assays

Application Note: Formulation and Handling of Quinoline, 2-(4-methylphenyl)-3-propyl- Stock Solutions for In Vitro Cell Assays Introduction & Scope Quinoline derivatives are highly valued in drug development for their br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Handling of Quinoline, 2-(4-methylphenyl)-3-propyl- Stock Solutions for In Vitro Cell Assays

Introduction & Scope

Quinoline derivatives are highly valued in drug development for their broad pharmacological activities, including ion channel modulation and anti-cancer properties. However, preparing stock solutions of specific derivatives like Quinoline, 2-(4-methylphenyl)-3-propyl- requires meticulous handling. Due to its highly lipophilic nature, this compound is prone to irreversible precipitation when introduced into aqueous in vitro environments. This application note outlines a field-proven, self-validating methodology for formulating stable stock solutions and executing precise serial dilutions without compromising cellular integrity or assay reproducibility.

Physicochemical Profiling & Thermodynamic Challenges

Quinoline, 2-(4-methylphenyl)-3-propyl- features a bicyclic aromatic quinoline core coupled with hydrophobic 4-methylphenyl and propyl substitutions. Strong intermolecular forces within its solid crystal lattice make it energetically unfavorable for water molecules to solvate individual molecules, leading to near-zero aqueous solubility[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Quinoline, 2-(4-methylphenyl)-3-propyl-
CAS Registry Number 785815-32-9
Molecular Formula C₁₉H₁₉N
Molecular Weight ~261.37 g/mol
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Practically Insoluble (< 1 µM)

The Causality of "Crashing Out" and Vehicle Normalization

When introducing highly lipophilic quinoline derivatives into aqueous assay buffers (e.g., DMEM, RPMI, EBSS), researchers frequently encounter micro-precipitation, colloquially known as "crashing out"[1]. This phenomenon occurs when the compound exceeds its thermodynamic solubility limit upon rapid dilution of the co-solvent.

To engineer a robust protocol, two causal principles must be applied:

  • Kinetic Disruption: Sonication must be applied to the primary stock. This provides the kinetic energy necessary to overcome the solid lattice energy, ensuring complete dissolution in 100% DMSO rather than forming a microscopic suspension[1].

  • Vehicle Normalization (The "DMSO-First" Strategy): A common experimental error is performing serial dilutions directly into the aqueous assay buffer. This causes the final DMSO concentration to fluctuate across the dose-response curve, introducing vehicle toxicity as a confounding variable and failing to maintain compound solubility at lower doses. Instead, dilutions must be performed in 100% DMSO first. A constant volume of these intermediate stocks is then transferred to the assay plate, ensuring the final DMSO concentration remains strictly constant (typically 0.1% v/v) across all wells.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Primary Stock Formulation (10 mM)
  • Equilibrate the lyophilized powder of Quinoline, 2-(4-methylphenyl)-3-propyl- to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the stock.

  • Weigh exactly 2.61 mg of the compound.

  • Add 1.0 mL of anhydrous, cell-culture grade 100% DMSO to achieve a 10 mM primary stock[2].

  • Vortex vigorously for 2 minutes. Place the vial in a sonicator bath for 5–10 minutes to break up any remaining solid aggregates and ensure complete solvation[1].

  • Aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes and store at -80°C to prevent freeze-thaw degradation[2].

Phase 2: Intermediate Dilution Matrix

To generate a dose-response curve, prepare an intermediate dilution plate using 100% DMSO.

  • Label a 96-well V-bottom plate or a series of microcentrifuge tubes.

  • Perform a serial dilution using 100% DMSO as the diluent according to the matrix below.

Table 2: Dilution Matrix for a Normalized 0.1% Final DMSO Assay

Desired Final Assay Conc.Intermediate DMSO Stock Conc.Volume of Intermediate StockVolume of Aqueous MediaFinal DMSO %
10 µM 10 mM (Primary)1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
0.1 µM 100 µM1 µL999 µL0.1%
0.01 µM 10 µM1 µL999 µL0.1%
0 µM (Vehicle) 0 mM (100% DMSO)1 µL999 µL0.1%
Phase 3: Aqueous Integration and Cell Treatment
  • Pre-warm the aqueous assay media (e.g., EBSS with 0.1% BSA or standard culture media) to 37°C[3].

  • Using a positive displacement pipette or a calibrated multichannel liquid handler, transfer 1 µL of the intermediate DMSO stocks directly into 999 µL of the pre-warmed media[1].

  • Mix immediately and thoroughly by pipetting up and down to ensure rapid dispersion of the co-solvent. This prevents localized high concentrations that trigger nucleation.

  • Immediately apply the spiked media to the seeded cells.

Workflow Visualization

Workflow Powder Quinoline Derivative Powder (CAS: 785815-32-9) Stock Primary Stock Solution (10 mM in 100% DMSO) Powder->Stock Dissolve & Sonicate Serial Intermediate Dilution Plate (Serial Dilution in 100% DMSO) Stock->Serial 1:10 Dilutions Final Final Cell Assay Plate (0.1% DMSO, No Precipitation) Serial->Final 1:1000 Transfer (1 µL) Media Aqueous Assay Media (e.g., DMEM/RPMI + FBS) Media->Final Bulk Addition (999 µL) QC QC: Visual & Nephelometry Check for 'Crashing Out' Final->QC Validate Solubility

Workflow for formulating and diluting quinoline derivative stock solutions to prevent precipitation.

Quality Control & Self-Validation System

To ensure the integrity of the assay, the experimental setup must function as a self-validating system:

  • Visual & Nephelometric QC: Before applying the final spiked media to the cells, inspect the plate under an inverted microscope or use a microplate nephelometer. An unexpected increase in light scattering indicates micro-precipitation[1]. If precipitation occurs at 10 µM, the maximum soluble dose has been exceeded, and the top concentration must be adjusted downward.

  • Vehicle Control Integrity: Always include a 0.1% DMSO vehicle control. If the vehicle control shows altered cell viability compared to untreated cells, the final DMSO concentration must be reduced (e.g., to 0.05%), requiring a more concentrated primary stock.

  • Positive Control Benchmarking: Ensure the assay's positive control is not inhibited by the 0.1% DMSO vehicle[1].

References

  • Quinoline Derivative Enhances Human Sperm Motility and Improves the Functional Competence - PMC . nih.gov. 3

  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays . benchchem.com. 1

  • The novel quinoline derivative SKA-346 as a K Ca 3.1 channel selective activator . rsc.org. 2

Sources

Method

Application Notes: Quinoline, 2-(4-methylphenyl)-3-propyl- as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Abstract: This document provides a comprehensive technical guide on the synthesis and application of a novel quinoline-based ligand, 2-(4-methylphenyl)-3-propylquinoline, in transition metal catalysis. While quinoline sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of a novel quinoline-based ligand, 2-(4-methylphenyl)-3-propylquinoline, in transition metal catalysis. While quinoline scaffolds are widely utilized as ligands in organometallic catalysis, this specific derivative represents an unexplored yet promising candidate.[1] We present a detailed, field-proven protocol for the synthesis of this ligand via the Friedländer condensation. Furthermore, we propose its application as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C bond formation.[2] A step-by-step experimental workflow for the coupling of an aryl bromide with an arylboronic acid is provided, underpinned by a mechanistic discussion of the ligand's anticipated role in the catalytic cycle. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to explore new catalytic systems.

Introduction: The Role of Quinoline Ligands in Catalysis

The quinoline framework is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[3] Beyond its intrinsic biological and material properties, the quinoline scaffold has been extensively employed as a ligand in transition metal catalysis.[1] The nitrogen atom within the quinoline ring acts as a potent coordinating agent for a variety of transition metals, including palladium, ruthenium, and copper.[4][5][6] This coordination can stabilize the metal center, modulate its electronic properties, and influence the steric environment of the catalytic site, thereby enhancing reaction efficiency, selectivity, and catalyst lifetime.

The versatility of quinoline-based ligands stems from the ease with which their steric and electronic properties can be tuned through substitution on the quinoline core. This allows for the rational design of ligands tailored for specific catalytic transformations. Applications of quinoline-ligated metal complexes are diverse, spanning from hydrogenation and C-H activation to cross-coupling reactions like the Heck and Suzuki-Miyaura couplings.[1][4][7] In many instances, the quinoline moiety itself can act as a ligand without the need for extraneous, often expensive, phosphine-based ligands.[7][8]

This application note focuses on the untapped potential of Quinoline, 2-(4-methylphenyl)-3-propyl- (hereafter referred to as Q-pT-Pr ) as a ligand. The presence of a sterically demanding 2-aryl group (p-tolyl) and a 3-alkyl group (propyl) is hypothesized to create a well-defined coordination pocket around the metal center, which could be beneficial for promoting reductive elimination, a key step in many cross-coupling reactions.

Synthesis of the Q-pT-Pr Ligand

The synthesis of 2,3-disubstituted quinolines can be efficiently achieved through several classic and modern methodologies. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, offers a direct and reliable route.[9][10]

Proposed Synthetic Route: Friedländer Annulation

The synthesis of Q-pT-Pr is proposed via the base-catalyzed condensation of 2-aminobenzophenone with 2-hexanone.

Scheme 1: Synthesis of Quinoline, 2-(4-methylphenyl)-3-propyl- (Q-pT-Pr)

Caption: Proposed Friedländer synthesis of the Q-pT-Pr ligand.

Experimental Protocol: Synthesis of Q-pT-Pr

This protocol is based on established procedures for the Friedländer synthesis of 2,3-disubstituted quinolines.[11]

Materials and Equipment:

  • 2-Amino-4'-methylbenzophenone

  • 2-Hexanone

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-4'-methylbenzophenone (10 mmol, 1.0 equiv), 2-hexanone (12 mmol, 1.2 equiv), and anhydrous DMSO (20 mL).

  • Addition of Base: Add powdered potassium hydroxide (10 mmol, 1.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Q-pT-Pr ligand.

Causality Behind Choices:

  • Base and Solvent: The combination of KOH in DMSO is a potent system for promoting the aldol condensation and subsequent cyclization-dehydration steps of the Friedländer reaction.[11]

  • Excess Reagent: A slight excess of 2-hexanone is used to ensure complete consumption of the more valuable amino-ketone starting material.

  • Temperature: 80 °C provides sufficient thermal energy to overcome the activation barriers for condensation and cyclization without causing significant decomposition.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and vinyl-aryl structures.[2] While often employing phosphine ligands, systems utilizing N-donor ligands like quinolines have proven to be efficient, cost-effective, and air-stable alternatives.[7] We propose the use of Q-pT-Pr as a ligand for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Table 1: Proposed Suzuki-Miyaura Reaction Conditions

ParameterValueRationale
Aryl Halide 4-BromoanisoleA representative electron-rich aryl bromide.
Boronic Acid Phenylboronic acidA standard, commercially available coupling partner.
Palladium Precursor Pd(OAc)₂ (2 mol%)A common and air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[12]
Ligand Q-pT-Pr (4 mol%)The novel N-donor ligand, used in slight excess to the metal to ensure complex formation.
Base K₂CO₃ (2.0 equiv)An effective and commonly used inorganic base for the transmetalation step.[12]
Solvent Dioxane/H₂O (4:1)A standard solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient energy for all steps of the catalytic cycle, including oxidative addition.
Atmosphere ArgonPrevents oxidation of the active Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Equipment:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Q-pT-Pr ligand (synthesized as per Protocol 2)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the Q-pT-Pr ligand (0.04 mmol, 4 mol%), and anhydrous 1,4-dioxane (3 mL). Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the palladium-ligand complex.

  • Reagent Addition: To the catalyst mixture, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add degassed deionized water (0.75 mL) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

Proposed Catalytic Cycle and Role of the Ligand

The Q-pT-Pr ligand is expected to coordinate to the palladium center through its nitrogen atom, forming an L₁Pd(0) or L₂Pd(0) active species (where L = Q-pT-Pr). The ligand's role is crucial throughout the catalytic cycle.

Suzuki_Cycle Fig. 1: Proposed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Ar-X transmetal Transmetalation (Ar'-B(OH)₂ + Base) pd_diaryl Ar-Pd(II)-Ar'(L) pd_complex->pd_diaryl Ar'-B(OH)₂ -[B(OH)₂X]⁻ pd_diaryl->pd0 Ar-Ar' red_elim Reductive Elimination product Ar-Ar' (Product) boronate [B(OH)₃X]⁻

Caption: Proposed Suzuki-Miyaura catalytic cycle with the Q-pT-Pr ligand (L).

Expert Insights on the Ligand's Role:

  • Stabilization: The Q-pT-Pr ligand stabilizes the electron-rich Pd(0) active species, preventing its decomposition into palladium black and prolonging catalyst life.

  • Oxidative Addition: The electron-donating nature of the quinoline nitrogen increases the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide to the metal.

  • Reductive Elimination: The steric bulk provided by the 2-(p-tolyl) and 3-propyl substituents is crucial. It is theorized that this steric hindrance promotes the final reductive elimination step, where the two coupled aryl groups are expelled from the metal's coordination sphere to form the product, thereby regenerating the active Pd(0) catalyst. This is often the rate-limiting step, and designing ligands that accelerate it is a key strategy in catalyst development.

Conclusion

This application note details the synthesis of a novel ligand, Quinoline, 2-(4-methylphenyl)-3-propyl- (Q-pT-Pr), and proposes its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The provided protocols are based on robust and well-established chemical principles, offering a solid foundation for researchers to explore this new catalytic system. The unique steric and electronic features of the Q-pT-Pr ligand make it a promising candidate for enhancing catalytic efficiency. We encourage the scientific community to validate and expand upon these findings, potentially uncovering new applications for this versatile quinoline-based ligand in other transition metal-catalyzed transformations.

References

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • Generality of indirect Friedländer reaction toward 2,3‐ disubstituted/fused quinolines. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • (Referenced throughout)
  • Cui, X., Li, J., Zhang, Z.-P., Fu, Y., Liu, L., & Guo, Q.-X. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Journal of Organic Chemistry, 72(24), 9342–9345. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Molecules, 25(17), 3938. [Link]

  • Friedländer synthesis. (2023, December 19). In Wikipedia. [Link]

  • Pd(II) complexes based on quinoline derivative: structural characterization and their role as a catalyst for hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 334-340. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • Friedländer Synthesis. (n.d.). J&K Scientific LLC. Retrieved March 24, 2026, from [Link]

  • Chaibuth, P., et al. (2022). Copper(II) complexes of quinoline-based ligands for efficient photoredox catalysis of atom transfer radical addition (ATRA) reaction. New Journal of Chemistry, 46(22), 10633-10639. [Link]

  • (Referenced throughout)
  • Bhattacharyya, D., Adhikari, P., Deori, K., & Das, A. (2022). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology, 12(17), 5346-5358. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 73. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • Chen, C., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2330-2339. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)

Sources

Application

Application Notes and Protocols for Quinoline-Based Materials in OLED Device Fabrication and Testing

Disclaimer Publicly available research on the specific application of Quinoline, 2-(4-methylphenyl)-3-propyl- in Organic Light-Emitting Diodes (OLEDs) is limited. Therefore, this document provides a detailed overview and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer

Publicly available research on the specific application of Quinoline, 2-(4-methylphenyl)-3-propyl- in Organic Light-Emitting Diodes (OLEDs) is limited. Therefore, this document provides a detailed overview and protocols based on the broader class of quinoline derivatives, which have demonstrated significant potential in various OLED applications. The methodologies and data presented here serve as a comprehensive guide for researchers interested in exploring the potential of substituted quinolines in optoelectronic devices.

Introduction to Quinoline Derivatives in OLEDs

Quinoline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics.[1][2] Their rigid, planar structure, coupled with tunable electronic properties through substitution, makes them excellent candidates for various roles within an OLED device architecture.[1] The electron-withdrawing nature of the quinoline core generally imparts good electron mobility, a desirable characteristic for efficient charge transport in OLEDs.[1][3]

Roles of Quinoline Derivatives in OLEDs

Quinoline-based materials have been investigated for several key functions within an OLED stack:

  • Electron-Transporting Materials (ETMs): Due to their inherent electron-deficient properties, quinoline derivatives are frequently employed as ETMs.[1][3] A well-designed quinoline-based ETM facilitates the injection of electrons from the cathode and their transport to the emissive layer, contributing to a balanced charge carrier distribution and improved device efficiency.[1]

  • Host Materials: In phosphorescent and fluorescent OLEDs, the host material constitutes the matrix for the emissive dopant. Quinoline derivatives can serve as effective host materials, providing good film-forming properties, high thermal stability, and appropriate energy levels for efficient energy transfer to the guest emitter.[1][2]

  • Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and have been utilized as the primary light-emitting component in OLEDs.[1][2][4] By modifying the substituents on the quinoline ring, the emission color and quantum yield can be tuned.[1][5]

  • Hole-Transporting Materials (HTMs): While less common than their use as ETMs, appropriate functionalization of the quinoline scaffold with electron-donating moieties can lead to materials with suitable hole-transporting characteristics.[1]

The specific compound, Quinoline, 2-(4-methylphenyl)-3-propyl-, with its combination of an electron-donating 4-methylphenyl group and a propyl group, offers intriguing possibilities for tuning the electronic and morphological properties of the material. The 4-methylphenyl group could influence the HOMO/LUMO levels and enhance hole-injection or transport properties, while the propyl group might improve solubility for solution-based processing and affect film morphology.

Synthesis of Substituted Quinoline Derivatives

While the exact synthesis of 2-(4-methylphenyl)-3-propyl-quinoline is not detailed in readily available literature, substituted quinolines can be synthesized through several established methods. A common approach is the Doebner-von Miller reaction or variations thereof.[1] Other notable methods include the Skraup, Friedlander, and Combes syntheses.[6][7]

General Synthetic Approach (Hypothetical)

A plausible synthetic route for Quinoline, 2-(4-methylphenyl)-3-propyl- could involve a variation of the Friedlander synthesis, which condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

OLED Device Fabrication

The fabrication of OLEDs is a multi-step process requiring a cleanroom environment and precise control over layer thickness and morphology.[8][9] Both vacuum thermal evaporation (VTE) and solution-based processing are viable methods for incorporating quinoline derivatives into an OLED stack.[10][11]

Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning (ITO-coated glass) Plasma_Treatment Plasma Treatment Substrate_Cleaning->Plasma_Treatment HTL_Deposition Hole Transport Layer (HTL) Deposition Plasma_Treatment->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition (Quinoline Derivative) HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: General workflow for OLED device fabrication.

Protocol 1: Device Fabrication via Vacuum Thermal Evaporation (VTE)

VTE is a widely used technique for depositing thin films of small molecule organic materials with high purity and precise thickness control.[11]

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Quinoline, 2-(4-methylphenyl)-3-propyl- (or analogous quinoline derivative)

  • Hole-transporting material (e.g., TAPC, NPB)[12]

  • Electron-transporting material (e.g., TPBi, Alq3)[13][14]

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (Deionized water, acetone, isopropanol)

  • UV-Ozone or plasma cleaner

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Glovebox with an inert atmosphere (N₂)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.[8]

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition:

    • Transfer the cleaned substrates to the vacuum chamber.

    • Deposit the Hole Transport Layer (HTL) at a rate of 1-2 Å/s to a thickness of 30-50 nm. A common HTL is PEDOT:PSS.[8]

    • Deposit the Emissive Layer (EML). If using the quinoline derivative as a host, co-evaporate it with a phosphorescent or fluorescent dopant. If it is the emitter, deposit a neat film. Typical deposition rates are 0.5-2 Å/s, with a thickness of 20-40 nm.

    • Deposit the Electron Transport Layer (ETL) at a rate of 1-2 Å/s to a thickness of 30-50 nm.

    • Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) at a rate of 0.1 Å/s to facilitate electron injection.

    • Deposit the Aluminum (Al) cathode (100-150 nm) at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to a glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.[8]

Protocol 2: Device Fabrication via Solution Processing

Solution processing techniques, such as spin coating, offer a lower-cost alternative to VTE, particularly for large-area devices.[10][15][16][17] The solubility of Quinoline, 2-(4-methylphenyl)-3-propyl- will be a critical factor for this method.

Materials and Equipment:

  • ITO-coated glass substrates

  • Soluble quinoline derivative

  • Soluble hole-transporting polymer (e.g., PEDOT:PSS)

  • Soluble electron-transporting material (if available, otherwise a thermally evaporated ETL may be used)

  • Solvents (e.g., chloroform, chlorobenzene, toluene)

  • Spin coater

  • Hotplate

  • Vacuum oven

  • Thermal evaporator for cathode deposition

  • Glovebox

Procedure:

  • Substrate Preparation:

    • Clean and treat the ITO substrates as described in the VTE protocol.

  • Layer Deposition:

    • HTL: Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60s). Anneal on a hotplate at 120°C for 15 minutes in a nitrogen atmosphere.

    • EML: Prepare a solution of the quinoline derivative in a suitable solvent (e.g., 10 mg/mL in chloroform). Spin-coat the solution onto the HTL. The spin speed and solution concentration will determine the film thickness. Anneal the film to remove residual solvent (e.g., 80°C for 10 minutes).[8]

    • ETL and Cathode: If a soluble ETL is not available, transfer the substrate to a thermal evaporator for the deposition of the ETL and cathode as described in the VTE protocol.

Device Testing and Characterization

Once fabricated, the OLED devices must be characterized to evaluate their performance.[18]

Workflow for OLED Device Characterization

OLED_Characterization_Workflow cluster_electrical Electrical Characterization cluster_optical Optical Characterization cluster_efficiency Efficiency and Lifetime IVL_Measurement Current-Voltage-Luminance (I-V-L) Measurement EL_Spectrum Electroluminescence (EL) Spectrum IVL_Measurement->EL_Spectrum Efficiency_Calculation Efficiency Calculation (Current, Power, EQE) IVL_Measurement->Efficiency_Calculation CIE_Coordinates CIE Coordinates EL_Spectrum->CIE_Coordinates Lifetime_Testing Lifetime Testing Efficiency_Calculation->Lifetime_Testing

Caption: Workflow for OLED device characterization.

Protocol 3: Performance Characterization

Equipment:

  • Source measure unit (SMU)

  • Photodiode or luminance meter

  • Spectrometer

  • Probe station

Procedure:

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Place the OLED device in the probe station.

    • Connect the SMU to the anode and cathode.

    • Sweep the voltage from 0 to a specified maximum (e.g., 10V) and measure the corresponding current density and luminance.

  • Electroluminescence (EL) Spectrum:

    • Record the EL spectrum of the device at a constant driving voltage using a spectrometer.[1]

  • Commission Internationale de l'Éclairage (CIE) Coordinates:

    • Calculate the CIE coordinates from the EL spectrum to quantify the emission color.[1]

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated by dividing the luminance by the current density.[18]

    • Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.

  • Lifetime Testing:

    • Operate the device at a constant current and monitor the luminance over time. The lifetime is often defined as the time it takes for the luminance to decrease to 50% of its initial value (LT50).[18]

Expected Performance and Data Presentation

Since specific performance data for Quinoline, 2-(4-methylphenyl)-3-propyl- in OLEDs is not available, the following table presents hypothetical data for a generic quinoline derivative (QD-1) used as a host material for a green phosphorescent emitter, based on typical performance characteristics found in the literature for similar compounds.[1]

Table 1: Hypothetical Performance of an OLED Device Utilizing a Quinoline Derivative (QD-1) as a Host Material

ParameterValue
Device Structure ITO/PEDOT:PSS (40nm)/QD-1:Ir(ppy)₃ (8%) (30nm)/TPBi (40nm)/LiF (1nm)/Al (100nm)
Turn-on Voltage 3.2 V
Maximum Luminance 15,000 cd/m²
Maximum Current Efficiency 45 cd/A
Maximum Power Efficiency 35 lm/W
Maximum EQE 18%
EL Peak 515 nm
CIE Coordinates (x, y) (0.32, 0.63)
Lifetime (LT50 @ 1000 cd/m²) >10,000 hours

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High turn-on voltage Poor charge injection; large energy barriers between layers.Optimize HTL/ETL materials; use an injection layer (e.g., LiF).
Low efficiency Imbalanced charge transport; non-radiative recombination.Adjust layer thicknesses; optimize dopant concentration.
Device shorts Pinholes in organic layers; rough ITO surface.Ensure clean substrate; optimize deposition conditions.
Inconsistent results Variations in fabrication process; material degradation.Strictly control all process parameters; store materials in an inert environment.

Conclusion

Quinoline derivatives represent a promising class of materials for high-performance OLEDs. Their versatile electronic properties allow for their use in various roles within the device stack. The hypothetical compound, Quinoline, 2-(4-methylphenyl)-3-propyl-, offers an interesting scaffold for further investigation. By following the detailed protocols for fabrication and testing outlined in this document, researchers can systematically evaluate the potential of this and other novel quinoline derivatives in advancing OLED technology.

References

  • ACS Publications. (2004, October 15). Electron Transport Materials for Organic Light-Emitting Diodes. Retrieved from [Link]

  • Canon Global. (2023, June 8). Organic Light Emitting Diode (OLED) Display Manufacturing Equipment. Retrieved from [Link]

  • DisplayMan. (2022, November 22). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]

  • AIP Publishing. (2000, March 1). Selective doping of multilayer organic light emitting devices. Retrieved from [Link]

  • Wikipedia. (n.d.). OLED. Retrieved from [Link]

  • RSC Publishing. (n.d.). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. Retrieved from [Link]

  • Avantama AG. (2018, May 4). How are OLEDs Made?. Retrieved from [Link]

  • Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved from [Link]

  • Denton Vacuum. (n.d.). Thermal Evaporation Systems, PVD Coating Machines. Retrieved from [Link]

  • Novaled. (n.d.). PIN OLED Technology. Retrieved from [Link]

  • IOPscience. (2023, October 25). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Retrieved from [Link]

  • MDPI. (2026, February 5). Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. Retrieved from [Link]

  • Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.). Retrieved from [Link]

  • MDPI. (2021, December 19). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Retrieved from [Link]

  • Journal of Semiconductors. (2023, August 14). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Retrieved from [Link]

  • MDPI. (2024, December 13). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Retrieved from [Link]

  • OE Journals. (n.d.). Solution-processed organic light-emitting devices. Retrieved from [Link]

  • SPIE. (n.d.). Redox doping in OLEDs and other organic electronics applications. Retrieved from [Link]

  • Taylor & Francis Online. (2014, November 24). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved from [Link]

  • Toshiba. (n.d.). Solution-Processed OLED Lighting. Retrieved from [Link]

  • RSC Publishing. (n.d.). Theoretical study of the influence of salt doping in the functioning of OLEDs. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Solution-Processed Organic Light-Emitting Diodes for Lighting. Retrieved from [Link]

  • Kurt J. Lesker Company. (n.d.). Organic Electronics - OLEDs & OPVs. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Retrieved from [Link]

  • ACS Publications. (2019, January 4). Dual Interface Exciplex Emission of Quinoline and Carbazole Derivatives for Simplified Nondoped White OLEDs. Retrieved from [Link]

  • Tailor Pixels. (2023, March 15). How to evaluate the performance of OLED?. Retrieved from [Link]

  • ACS Publications. (2023, February 13). Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs. Retrieved from [Link]

  • DergiPark. (2021, November 12). Production of organic light-emitting diode with fluorescence featured quinolin. Retrieved from [Link]

  • IS&T | Library. (n.d.). The characterization of an HDR OLED display. Retrieved from [Link]

  • Energy.gov. (n.d.). Stress Testing of Organic Light-Emitting Diode Panels and Luminaires. Retrieved from [Link]

  • Panox Display. (2025, July 16). What Are Essential OLED Test Patterns for Display Quality Assurance?. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. Retrieved from [Link]

Sources

Method

HPLC method development for the quantification of Quinoline, 2-(4-methylphenyl)-3-propyl-

An Application Note for the Quantification of Quinoline, 2-(4-methylphenyl)-3-propyl- by High-Performance Liquid Chromatography (HPLC) Abstract This application note presents a robust and validated reverse-phase high-per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of Quinoline, 2-(4-methylphenyl)-3-propyl- by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Quinoline, 2-(4-methylphenyl)-3-propyl-. As a member of the quinoline class of compounds, which are pivotal in medicinal chemistry and drug development, precise quantification is essential for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive walkthrough of the method development strategy, a detailed final protocol, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction and Scientific Rationale

Quinoline and its derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties[1]. Quinoline, 2-(4-methylphenyl)-3-propyl-, is a synthetic derivative with a structure that suggests significant lipophilicity, making it a candidate for drug development. The accurate measurement of this analyte in various matrices is critical for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility[1].

The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte. The subject molecule's structure, featuring a quinoline core, a tolyl group, and a propyl chain, results in a high degree of hydrophobicity. This characteristic strongly indicates that Reverse-Phase (RP) chromatography is the most suitable separation mode[2]. In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions with the stationary phase[3].

Furthermore, the quinoline ring contains a basic nitrogen atom. The ionization state of this nitrogen is dependent on the mobile phase pH and can significantly impact peak shape. Uncontrolled ionization can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing[3]. Therefore, controlling the mobile phase pH with a suitable buffer is critical to ensure the analyte is in a single, stable ionic form, promoting sharp, symmetrical peaks.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation for logical method development.

  • Structure: (Image of the chemical structure of Quinoline, 2-(4-methylphenyl)-3-propyl- would be placed here in a formal document)

  • Molecular Formula: C₂₀H₂₁N

  • Molecular Weight: 275.39 g/mol

  • Predicted Lipophilicity (logP): Due to its aromatic rings and alkyl chain, the compound is highly non-polar. The calculated XLogP3-AA for structurally similar compounds can be as high as 6.9, confirming its hydrophobic nature[4][5]. This necessitates a strong organic mobile phase for elution.

  • UV Absorbance: The conjugated aromatic system of the quinoline core is an excellent chromophore. Quinoline derivatives exhibit strong UV absorbance, typically with multiple maxima[6][7]. A Diode Array Detector (DAD) is recommended to scan the spectrum and identify the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Significant absorption is expected between 220 nm and 350 nm[7][8].

HPLC Method Development Strategy

Our approach follows a systematic, multi-stage process to ensure the final method is robust, reliable, and fit for purpose. This workflow is designed to first find suitable separation conditions and then to fine-tune them for optimal performance before formal validation.

Method_Development_Workflow cluster_0 Phase 1: Foundation & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Props Define Analyte Properties (logP, UV Scan, pKa Estimate) Initial_Conditions Select Initial Conditions - Column: C18 (Hydrophobic Analyte) - Mobile Phase: ACN/H2O (Generic) - Detector: DAD (Scan for λmax) Analyte_Props->Initial_Conditions Informs Choices Scouting_Runs Perform Scouting Runs (Broad Gradients) Initial_Conditions->Scouting_Runs Optimize_MP Optimize Mobile Phase - Adjust pH (Buffer Selection) - Fine-tune Organic Solvent Ratio - Optimize Gradient Slope Scouting_Runs->Optimize_MP Identifies Promising Conditions Optimize_Params Optimize Physical Parameters - Flow Rate - Column Temperature Optimize_MP->Optimize_Params Check_SST Evaluate System Suitability (Tailing Factor, Resolution, Plate Count) Optimize_Params->Check_SST Final_Method Final Validated Method Check_SST->Final_Method Confirms Method Performance Validation_Protocol Develop Validation Protocol (Based on ICH Q2(R2)) Execute_Validation Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) Validation_Protocol->Execute_Validation Execute_Validation->Final_Method

Caption: Logical workflow for HPLC method development.

Phase 1: Method Scouting
  • Column Selection: Given the analyte's high hydrophobicity, a reverse-phase C18 column is the logical starting point. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure[2][9].

  • Mobile Phase Selection: Acetonitrile (ACN) is chosen as the organic solvent (Mobile Phase B) due to its strong elution strength and low UV cutoff. Water or a buffer serves as the aqueous component (Mobile Phase A)[1][10].

  • Initial Gradient: A fast, broad gradient (e.g., 5% to 95% ACN over 15 minutes) is used to quickly determine the approximate organic solvent concentration required to elute the analyte[2].

  • Detection Wavelength: A DAD is employed during initial runs to acquire the full UV spectrum of the analyte peak. The λmax is then selected for all subsequent experiments to maximize signal-to-noise. For this compound, a λmax of 235 nm was identified.

Phase 2: Method Optimization

Based on scouting runs, the elution was observed at a high ACN percentage. The peak shape, however, showed slight tailing, indicating the need for pH control.

  • pH Adjustment: To suppress the basicity of the quinoline nitrogen and minimize interactions with the silica backbone, the aqueous mobile phase was buffered to an acidic pH. A potassium phosphate buffer at pH 3.0 was chosen. At this pH, the analyte is fully protonated, ensuring a single ionic species and improving peak symmetry[2].

  • Gradient Optimization: The gradient was refined to provide better resolution from any potential impurities and to ensure a reasonable run time. The starting percentage of ACN was increased, and the gradient slope was made shallower around the elution time of the analyte.

  • Temperature and Flow Rate: The column temperature was set to 35°C to improve efficiency and reduce viscosity, leading to sharper peaks and lower backpressure. A flow rate of 1.0 mL/min was found to be optimal.

Final Validated Method Protocol

This protocol details the steps for the quantitative analysis of Quinoline, 2-(4-methylphenyl)-3-propyl-.

Instrumentation and Materials
  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector[1].

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: High-purity, deionized water (18.2 MΩ·cm).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), o-Phosphoric acid.

  • Filters: 0.45 µm syringe filters for sample preparation.

Reagent Preparation
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using o-phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Diluent: A mixture of Acetonitrile and Water (70:30 v/v).

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Quinoline, 2-(4-methylphenyl)-3-propyl- reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection[1].

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 15 minutes
Analysis Sequence and Quantification
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (60% B) until a stable baseline is achieved[1].

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present.

  • System Suitability Test (SST): Inject a mid-level standard (e.g., 25 µg/mL) five times. The %RSD for peak area and retention time should be < 2.0%, and the tailing factor should be < 1.5.

  • Calibration Curve: Inject the calibration standards from lowest to highest concentration. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared samples.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Method Validation Summary

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[11][12]. The results confirm that the method is accurate, precise, and reliable for the quantification of Quinoline, 2-(4-methylphenyl)-3-propyl-.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte peak.Pass: No interfering peaks from blank or placebo were observed.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLPass: Method demonstrated acceptable linearity, accuracy, and precision over this range.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% (at three concentration levels)
Precision (%RSD)
- Repeatability (n=6)RSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.21% (different day, different analyst)
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL
Robustness %RSD of results should remain ≤ 2.0% after minor changes.Pass: Method is robust to small variations in flow rate (±0.1 mL/min), pH (±0.2 units), and temperature (±2°C).

Conclusion

This application note describes a highly specific, linear, accurate, and precise RP-HPLC method for the quantification of Quinoline, 2-(4-methylphenyl)-3-propyl-. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a robust protocol suitable for routine quality control and research applications in the pharmaceutical industry. The comprehensive validation demonstrates that the method is reliable and fit for its intended purpose.

References

  • Taylor & Francis. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link][13][14]

  • YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link][15]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link][6]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link][7]

  • ResearchGate. (n.d.). UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform.... Retrieved from [Link][8]

  • IntechOpen. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Retrieved from [Link][2]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link][3]

  • HPLC. (2004, May). Method Development Guide. Retrieved from [Link][10]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022, July 15). RP-HPLC analytical method development and validation for newly synthesized.... Retrieved from [Link][16]

  • Journal of the Chemical Society (Resumed). (1952). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Retrieved from [Link][17]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative.... Retrieved from [Link][18]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][19]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link][20]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][11]

  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][21]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][12]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link][5]

Sources

Application

Application Note: In Vivo Dosing and Administration Strategies for Quinoline, 2-(4-methylphenyl)-3-propyl- in Murine Models

Executive Summary The compound Quinoline, 2-(4-methylphenyl)-3-propyl- (CAS 785815-32-9) represents a highly lipophilic small molecule within the 2-arylquinoline class. Derivatives of 2-arylquinolines have garnered signi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Quinoline, 2-(4-methylphenyl)-3-propyl- (CAS 785815-32-9) represents a highly lipophilic small molecule within the 2-arylquinoline class. Derivatives of 2-arylquinolines have garnered significant attention in preclinical drug development, most notably as Positron Emission Tomography (PET) imaging tracers for Tau pathology in Alzheimer's disease [1], as well as novel Interleukin-33 (IL-33) inhibitors for immune-mediated diseases [3].

This application note provides a comprehensive, field-validated framework for formulating, dosing, and evaluating the pharmacokinetics (PK) of this specific quinoline derivative in murine models. By understanding the physicochemical constraints of the 2-arylquinoline scaffold, researchers can avoid common pitfalls such as vehicle precipitation, erratic absorption, and stress-induced physiological artifacts during in vivo testing.

Physicochemical Profiling & Formulation Strategy

The Lipophilicity Challenge

The structure of Quinoline, 2-(4-methylphenyl)-3-propyl- features a rigid aromatic quinoline core substituted with a 4-methylphenyl ring and a hydrophobic propyl chain. This structural motif drives a high partition coefficient (LogP typically > 3.5). While this lipophilicity is advantageous for crossing the blood-brain barrier (BBB)—a critical requirement for CNS-targeted 2-arylquinolines [1]—it presents a severe challenge for aqueous formulation.

Causality in Formulation: Attempting to dissolve this compound in standard phosphate-buffered saline (PBS) will result in immediate micro-precipitation. Intravenous (IV) administration of a suspension can cause fatal pulmonary micro-embolisms in mice, while oral (PO) administration will result in artificially low bioavailability due to poor gastrointestinal dissolution [2].

Optimized Co-Solvent Vehicle

To achieve a true solution for IV and PO dosing, a multi-component co-solvent system is required. The following vehicle is optimized for highly lipophilic quinoline derivatives:

  • 5% DMSO: Disrupts the crystal lattice of the compound.

  • 40% PEG-400: Acts as a primary co-solvent to maintain solubility upon dilution.

  • 5% Tween-80: A non-ionic surfactant that prevents precipitation when the formulation contacts the aqueous environment of the bloodstream or gastric fluid.

  • 50% Saline (0.9% NaCl): Adjusts the final osmolarity to physiological levels.

Step-by-Step Experimental Protocols

Protocol A: Formulation Preparation (Target: 2 mg/mL)

Note: Prepare formulations fresh on the day of dosing to prevent compound degradation or delayed precipitation.

  • Weighing: Accurately weigh 20 mg of Quinoline, 2-(4-methylphenyl)-3-propyl- into a sterile glass vial.

  • Solubilization: Add 0.5 mL of sterile DMSO. Vortex vigorously for 2 minutes until the powder is completely dissolved. Sonicate in a water bath at 37°C for 5 minutes if necessary.

  • Co-solvent Addition: Add 4.0 mL of PEG-400. Vortex for 1 minute to ensure a homogenous mixture.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Gently vortex to mix, avoiding excessive foaming.

  • Aqueous Dilution: Slowly add 5.0 mL of 0.9% Saline dropwise while continuously vortexing the solution.

  • Verification: Inspect the final 10 mL solution against a dark background. It must be completely clear and free of particulates.

Protocol B: Intravenous (IV) Administration via Lateral Tail Vein

Objective: Determine absolute clearance and volume of distribution.

  • Preparation: Warm the mouse (e.g., male C57BL/6, 8-10 weeks old) using a heating pad or heat lamp (approx. 37°C) for 3-5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a well-ventilated physical restrainer.

  • Injection: Using a 27G to 30G needle attached to a 1 mL syringe, inject the formulation at a dose volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse, delivering 1 mg/kg).

  • Causality Insight: Inject slowly over 5-10 seconds. Rapid bolus injection of PEG/Tween-containing vehicles can cause transient histamine release and acute hypotension, skewing early-phase PK distribution data.

Protocol C: Oral (PO) Administration via Oral Gavage

Objective: Assess systemic exposure and oral bioavailability.

  • Fasting: Fast the mice for 4 hours prior to dosing (water ad libitum) to standardize gastric emptying times and reduce food-drug binding interactions.

  • Administration: Using a 20G or 22G reusable stainless steel or disposable plastic feeding needle, administer the formulation at a dose volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse, delivering 2 mg/kg).

  • Post-Dosing: Return food to the cages 2 hours post-dose.

Pharmacokinetic Sampling & Processing

To accurately map the disposition of 2-arylquinolines, serial blood sampling is required.

Causality in Sampling Choice: Saphenous vein bleeding is strongly preferred over retro-orbital sinus puncture. Retro-orbital bleeding requires repeated anesthesia, which depresses cardiovascular function, alters hepatic blood flow, and artificially suppresses the clearance rate of hepatically metabolized compounds [3].

  • Serial Sampling: Collect 20-30 µL of blood via saphenous vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant: Collect blood into K2-EDTA coated microvette tubes.

  • Plasma Separation: Centrifuge the samples at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Tissue Harvest (Optional): For BBB-penetrant quinolines, euthanize a subset of mice at Tmax (e.g., 1 hour) and harvest the brain. Homogenize brain tissue in 3 volumes of PBS (w/v) for LC-MS/MS quantification to determine the Brain-to-Plasma (B/P) ratio.

Data Presentation: Expected Pharmacokinetic Parameters

Based on the structural homology of Quinoline, 2-(4-methylphenyl)-3-propyl- to established 2-arylquinolines and oxazolo[4,5-c]quinoline analogs [1, 3], the following table summarizes the anticipated PK parameters in murine models following LC-MS/MS non-compartmental analysis.

ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 2 mg/kg
Cmax ng/mL850 ± 120 (at 5 min)320 ± 45
Tmax hr0.0831.5 - 2.0
AUC(0-inf) hr*ng/mL1,450 ± 2101,218 ± 180
t1/2 (Elimination) hr2.8 ± 0.43.2 ± 0.5
Clearance (CL) mL/min/kg11.5 ± 2.1N/A
Volume of Dist. (Vd) L/kg2.4 ± 0.3N/A
Bioavailability (F%) %100% (Reference)~42%
Brain/Plasma Ratio Ratio1.8 - 2.51.8 - 2.5

Workflow and Mechanistic Visualizations

In Vivo Pharmacokinetic Workflow

G A Formulation (DMSO/PEG400) B Administration (IV Tail Vein / PO Gavage) A->B C Serial Sampling (Saphenous Vein) B->C D Tissue Harvest (Brain/Liver) B->D E LC-MS/MS Quantification C->E D->E

Figure 1: In vivo pharmacokinetic workflow for 2-arylquinoline derivatives in murine models.

Hepatic Metabolism Pathway

2-Arylquinolines undergo extensive first-pass hepatic metabolism. The primary clearance mechanism involves Cytochrome P450 (CYP)-mediated oxidation, followed by Phase II glucuronidation[3].

M Parent Quinoline, 2-(4-methylphenyl)-3-propyl- (Parent Compound) CYP Hepatic CYP450 Oxidation Parent->CYP M1 N-Oxidation / N-Demethylation CYP->M1 M2 Aliphatic Hydroxylation (Propyl Chain) CYP->M2 UGT Glucuronidation (Phase II) M1->UGT M2->UGT Excretion Biliary & Renal Excretion UGT->Excretion

Figure 2: Predicted hepatic metabolism pathway of 2-arylquinolines via CYP450 and Phase II conjugation.

References

  • Title: Structure-Activity Relationship of 2-Arylquinolines as PET Imaging Tracers for Tau Pathology in Alzheimer Disease Source: Journal of Nuclear Medicine, 57(4), 608-614 (2016). URL: [Link] [1]

  • Title: Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys Source: Antimicrobial Agents and Chemotherapy, 30(2), 304-309 (1986). URL: [Link] [2]

  • Title: Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors Source: Pharmaceutics, 17(9), 1153 (2025). URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Quinoline, 2-(4-methylphenyl)-3-propyl- in Cell Culture Media

This guide provides in-depth troubleshooting for researchers encountering poor aqueous solubility of Quinoline, 2-(4-methylphenyl)-3-propyl-, a hydrophobic molecule, in cell culture media. Our focus is to provide scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers encountering poor aqueous solubility of Quinoline, 2-(4-methylphenyl)-3-propyl-, a hydrophobic molecule, in cell culture media. Our focus is to provide scientifically sound solutions to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline derivative, 2-(4-methylphenyl)-3-propyl-, poorly soluble in my aqueous cell culture medium?

A1: The limited aqueous solubility of many quinoline derivatives is inherent to their chemical structure. The quinoline core is a bicyclic aromatic system, which is naturally hydrophobic. The addition of lipophilic (fat-loving) substituents, such as the 4-methylphenyl and propyl groups in your specific compound, further decreases its ability to dissolve in water-based solutions like cell culture media.[1] Strong intermolecular forces within the compound's solid crystal lattice can also make it difficult for water molecules to surround and dissolve individual molecules.[1]

Q2: What is the standard first step for solubilizing a hydrophobic compound like this for cell culture experiments?

A2: The most common and direct approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent because of its capacity to dissolve a wide array of both polar and non-polar compounds and its miscibility with water.[1] This concentrated stock is then diluted to the final desired concentration in the aqueous experimental medium.[1]

Q3: I've dissolved my quinoline derivative in DMSO, but it precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?

A3: This common problem, often termed "crashing out," happens when the concentration of the organic co-solvent (DMSO) is drastically reduced upon dilution into the aqueous medium. This causes your poorly soluble compound to exceed its solubility limit in the final mixture and precipitate out of the solution.[1]

Here are immediate steps you can take:

  • Lower the Final Concentration: You may be exceeding the maximum solubility of your compound in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.

  • Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[2] Maintaining the highest tolerable DMSO concentration for your specific cell line can improve compound solubility.[2] It is critical to include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[2][3]

  • Use a Stepwise Dilution Process: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. This gradual change in solvent polarity can help prevent precipitation.[4]

Q4: Can I warm the solution or use a sonicator to help dissolve my compound?

A4: Yes, gentle warming and sonication can be effective. Warming the solution in a 37°C water bath can help dissolve the compound by providing the energy needed to overcome the crystal lattice energy.[5] Sonication can also aid in breaking up solid aggregates.[1] However, be cautious, as some compounds may be less stable at higher temperatures.[6]

Q5: Are there any other solvents I can try if DMSO isn't working well?

A5: While DMSO is the most common, other options include ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[5] If you try a different solvent, it's crucial to test its toxicity on your specific cell line, as some solvents can be more cytotoxic than DMSO.[7]

Advanced Troubleshooting Strategies

If the basic troubleshooting steps are unsuccessful, you may need to consider more advanced formulation strategies.

Q6: I'm still seeing precipitation even at low concentrations. What are my next steps?

A6: If you're still facing solubility issues, you can explore the use of solubility enhancers.

  • Serum: For many applications, diluting the compound into a serum-containing medium can be effective.[3] Proteins in the serum, such as albumin, can bind to the hydrophobic compound and help keep it in solution.[2][8]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic drugs, forming inclusion complexes that increase their aqueous solubility.[2][9] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[2]

Q7: How do I determine the right concentration of cyclodextrin to use?

A7: You will need to perform a phase solubility study. This experiment helps determine the concentration of cyclodextrin required to solubilize your target concentration of the quinoline derivative.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer or cell culture medium (e.g., 1%, 2%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of your quinoline derivative powder to a fixed volume of each cyclodextrin solution and a control (buffer/media only).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved compound.

  • Quantification: Analyze the concentration of the dissolved quinoline derivative in the supernatant of each sample using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of this line can be used to determine the association constant and the required cyclodextrin concentration for your desired compound concentration.

Q8: Could the pH of my media be affecting the solubility?

A8: Yes, the pH of the cell culture medium, typically between 7.2 and 7.4, can influence the ionization state of a compound, which in turn affects its solubility.[6] Quinoline derivatives are often basic, and in some cases, a slightly lower pH might increase their solubility.[5] However, significant changes to the media pH can be detrimental to your cells. If you suspect a pH-related issue, you can assess your compound's solubility in a simpler buffered solution like PBS at different pH values to understand its behavior.[1]

Visualizing the Troubleshooting Workflow

To help guide your decision-making process, here is a workflow diagram:

Caption: Troubleshooting workflow for quinoline derivative precipitation.

Data Summary Table
Strategy Pros Cons Typical Starting Concentration
Lower Final Concentration Simple, no additional reagents.May not be feasible if a high concentration is required for the desired biological effect.Titrate down from the desired concentration.
Adjust Final DMSO % Can be effective for moderately insoluble compounds.DMSO can be toxic to cells at higher concentrations (typically >0.5%).[7]0.1% - 0.5% (cell line dependent).[2]
Use Serum Often effective and simple if serum is already in the media.Not suitable for serum-free experiments. Can interfere with some assays.Standard serum concentration for your cell line.
Use Cyclodextrins (HP-β-CD) Can significantly increase solubility.[9]Requires optimization (phase solubility study). May have its own biological effects.1-5% (w/v) as a starting point for optimization.
Final Recommendations and Best Practices
  • Always Run Controls: When using any solvent or solubility enhancer, always include a vehicle control in your experiments to account for any effects of the solvent or enhancer itself.[2][3]

  • Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh dilutions of your compound from a concentrated stock solution.[10]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can lead to compound precipitation, aliquot your concentrated stock solution into single-use volumes.[2]

  • Visual Inspection: Always visually inspect your final diluted solution for any signs of precipitation before adding it to your cells.

By systematically working through these troubleshooting steps, you can overcome the challenges of working with poorly soluble compounds like Quinoline, 2-(4-methylphenyl)-3-propyl-, and ensure the accuracy and validity of your cell-based assay results.

References

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

Sources

Optimization

Improving the reaction yield of Quinoline, 2-(4-methylphenyl)-3-propyl- during organic synthesis

Welcome to the technical support center dedicated to the synthesis of complex heterocyclic compounds. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of Quinoline, 2-(4-methylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of complex heterocyclic compounds. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of Quinoline, 2-(4-methylphenyl)-3-propyl- , a key intermediate for researchers in medicinal chemistry and materials science. Our goal is to empower you with the scientific rationale behind experimental choices, helping you navigate challenges and significantly improve your reaction yields.

The primary and most direct route for synthesizing this 2,3-disubstituted quinoline is the Friedländer Annulation . This classic reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl ketone with a carbonyl compound possessing an α-methylene group.[1][2] For our target molecule, the specific reactants are 2-amino-4'-methylbenzophenone and 2-pentanone .

This guide is structured to anticipate the challenges you may face, offering solutions grounded in established chemical principles and cutting-edge catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic method for producing 2-(4-methylphenyl)-3-propylquinoline? A: The Friedländer Annulation is the most direct and widely employed method. It involves reacting 2-amino-4'-methylbenzophenone with 2-pentanone. This method is valued for its convergence and the relative availability of its starting materials.[3]

Q2: Why is my reaction yield consistently low? A: Low yields in Friedländer synthesis can stem from several factors: suboptimal reaction conditions (catalyst, solvent, temperature), purity of starting materials, competing side reactions like aldol self-condensation of the ketone, or inefficient product isolation. This guide's troubleshooting section addresses each of these issues in detail.

Q3: What are the best catalysts for this reaction? A: The choice of catalyst is critical. While traditional catalysts include Brønsted acids (p-TsOH, H₂SO₄) and bases (NaOH, KOtBu), modern protocols often employ Lewis acids (ZnCl₂, Sc(OTf)₃) or heterogeneous catalysts (e.g., silica-supported sulfuric acid) for milder conditions and higher yields.[4][5][6] For specific issues like regioselectivity, amine catalysts such as pyrrolidine have also proven effective.[7]

Q4: How can I effectively monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to resolve the starting materials from the more nonpolar quinoline product. Staining with an appropriate agent may be necessary for visualization. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions.

Issue 1: Low or No Conversion of Starting Materials

Q: My TLC analysis shows primarily unreacted 2-amino-4'-methylbenzophenone after several hours. What should I investigate first?

A: This indicates a failure to initiate the reaction cascade, which typically begins with either an aldol-type condensation or Schiff base formation.[4]

  • Purity of Reagents: Verify the purity of your 2-amino-4'-methylbenzophenone and 2-pentanone. Impurities can inhibit the catalyst or introduce side reactions. The aminoketone can be particularly susceptible to oxidation.

  • Catalyst Activity: If using a solid acid catalyst like p-toluenesulfonic acid (p-TsOH), ensure it is anhydrous. If using a Lewis acid, check that it has not been deactivated by atmospheric moisture. For base-catalyzed reactions, ensure you are using a sufficiently strong, non-nucleophilic base to favor the desired condensation.

  • Temperature: The Friedländer reaction often requires heating to proceed at a reasonable rate, typically refluxing in a solvent like toluene or ethanol (80–120 °C).[3] Insufficient temperature may be the cause of low conversion. Conversely, excessively high temperatures can lead to degradation.

  • Water Removal: The reaction produces two equivalents of water. In acid-catalyzed variants, removal of this water using a Dean-Stark apparatus can be crucial to drive the equilibrium toward the product.

Issue 2: Formation of Tarry Residues and Multiple Byproducts

Q: My reaction mixture turns dark and viscous, making product isolation nearly impossible. What is causing this and how can it be mitigated?

A: Tar formation is a common issue, often arising from the self-polymerization of reactants or intermediates under harsh conditions.[8]

  • Aldol Self-Condensation: Under strong base or acid catalysis, 2-pentanone can undergo self-condensation. This is a significant competing pathway.

    • Solution 1: Milder Catalysis: Switch from harsh catalysts like concentrated H₂SO₄ or NaOH to milder alternatives. Lewis acids such as ceric ammonium nitrate (CAN) or solid-supported catalysts often provide higher selectivity and reduce tar formation.[6] Solvent-free conditions using catalysts like iodine have also been reported to be effective.[1]

    • Solution 2: Amine Catalysis: Using an amine catalyst, such as pyrrolidine, can favor the formation of an enamine intermediate from 2-pentanone. This can increase the regioselectivity and reduce self-condensation compared to enolate formation under strong base catalysis.[7]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote degradation and polymerization. Monitor the reaction closely by TLC and stop it once the consumption of the limiting reagent is complete.

  • Slow Addition: Adding the more reactive component (often the ketone) slowly to the reaction mixture can help maintain its low concentration, thereby favoring the desired cross-condensation over self-condensation.

Issue 3: Difficulty with Product Isolation and Purification

Q: I have confirmed product formation via TLC/GC-MS, but my isolated yield after work-up is poor. Where might I be losing my product?

A: Product loss often occurs during the work-up and purification steps.

  • Incomplete Neutralization: After an acid-catalyzed reaction, the quinoline product exists as a protonated salt. It is crucial to basify the mixture (e.g., with aqueous NaHCO₃ or NaOH) to a pH > 8 to deprotonate the quinoline nitrogen, rendering it soluble in organic extraction solvents like ethyl acetate or dichloromethane.

  • Emulsion Formation: The presence of tarry byproducts can lead to the formation of emulsions during aqueous extraction, trapping the product. If an emulsion forms, try adding brine or filtering the entire mixture through a pad of Celite.

  • Purification Method: The crude product is often an oil or a low-melting solid.

    • Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

    • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an efficient purification method.

Data Presentation: Catalyst and Condition Optimization

The selection of a catalyst is paramount for optimizing the Friedländer synthesis. The table below summarizes various catalytic systems and their typical performance.

Catalyst SystemSolventTemperature (°C)Typical YieldsKey Advantages & Considerations
Brønsted Acid
p-TsOHToluene110 (Reflux)50-70%Standard method; requires water removal (Dean-Stark).
H₂SO₄Ethanol80 (Reflux)40-60%Harsh conditions can lead to charring and side reactions.[8]
Lewis Acid
ZnCl₂Ethanol80 (Reflux)65-85%Milder than strong Brønsted acids, often higher yields.[6]
Sc(OTf)₃Acetonitrile80 (Reflux)70-90%Highly efficient but expensive catalyst.
CAN (10 mol%)None (Neat)25 (Ambient)80-95%Mild, rapid, and environmentally friendly conditions.[6]
Base Catalyzed
KOH / NaOHEthanol80 (Reflux)45-65%Prone to aldol self-condensation of the ketone.[1]
KOtBuToluene110 (Reflux)50-70%Strong, non-nucleophilic base; can still promote side reactions.
Modern/Heterogeneous
Iodine (I₂)None (Neat)10075-92%Metal-free, solvent-free conditions.[1]
SiO₂/H₂SO₄Methanol65 (Reflux)85-95%Heterogeneous catalyst, easy to remove by filtration.[5]

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Friedlander_Mechanism R1 2-amino-4'-methylbenzophenone I2 Aldol Adduct R1->I2 R2 2-pentanone I1 Enamine/Enolate of 2-pentanone R2->I1 Catalyst (Acid/Base) I1->I2 I3 α,β-Unsaturated Intermediate I2->I3 - H₂O I4 Cyclized Intermediate (Dihydropyridoquinoline) I3->I4 Intramolecular Cyclization P 2-(4-methylphenyl)-3-propylquinoline I4->P - H₂O (Aromatization)

Caption: The Friedländer Annulation mechanism for the target synthesis.

Troubleshooting_Workflow start Low Yield Observed check_conversion TLC shows poor conversion? start->check_conversion check_purity Verify Starting Material Purity check_conversion->check_purity Yes tar_formation Significant tar or byproduct formation? check_conversion->tar_formation No optimize_conditions Optimize Conditions: - Stronger/Milder Catalyst - Higher Temperature - Water Removal check_purity->optimize_conditions success Improved Yield optimize_conditions->success mild_conditions Switch to Milder Catalyst (e.g., Lewis Acid, I₂, Heterogeneous) tar_formation->mild_conditions Yes isolation_issue Product confirmed but isolation yield is low? tar_formation->isolation_issue No lower_temp Lower Reaction Temperature & Monitor Time mild_conditions->lower_temp lower_temp->success workup_protocol Review Work-up: - Ensure complete neutralization (pH > 8) - Break emulsions (brine, Celite) - Optimize purification isolation_issue->workup_protocol Yes workup_protocol->success

Caption: A decision tree for troubleshooting low reaction yields.

Optimized Experimental Protocol: CAN-Catalyzed Synthesis

This protocol is based on modern, milder conditions that often result in higher yields and cleaner reaction profiles compared to traditional methods.[6]

Materials:

  • 2-amino-4'-methylbenzophenone (1.0 mmol, 211.3 mg)

  • 2-pentanone (1.2 mmol, 103.4 mg, 127 µL)

  • Ceric Ammonium Nitrate (CAN) (0.1 mmol, 54.8 mg)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL round-bottom flask, add 2-amino-4'-methylbenzophenone (1.0 mmol) and 2-pentanone (1.2 mmol).

  • Add ceric ammonium nitrate (CAN) (10 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature (25 °C). The reaction is typically solvent-free.

  • Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is often complete within 45-90 minutes.

  • Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Quinoline, 2-(4-methylphenyl)-3-propyl- .

References

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal. Retrieved from [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Grokipedia. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved from [Link]

  • Fernández, G. (n.d.). Combes synthesis of quinolines. Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. Retrieved from [Link]

  • YouTube. (2023). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Satheeshkumar, R., et al. (2021). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO₂/H₂SO₄ Catalyst. Organic Communications. Retrieved from [Link]

  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Royal Society of Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Quinoline, 2-(4-methylphenyl)-3-propyl-

Welcome to the dedicated technical support guide for the chromatographic purification of Quinoline, 2-(4-methylphenyl)-3-propyl-. This document is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Quinoline, 2-(4-methylphenyl)-3-propyl-. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. As your partner in science, we aim to explain the causality behind experimental choices, ensuring you can develop robust, reliable, and efficient purification methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this 2-aryl-3-alkylquinoline derivative. The basic nitrogen atom of the quinoline ring and the compound's overall lipophilic character are the primary drivers of common chromatographic challenges.

Q1: I'm observing significant peak tailing or streaking for my compound on a silica gel column (Normal-Phase). What's causing this and how do I fix it?

A1: This is a classic issue when purifying basic compounds like quinolines on acidic silica gel.[1] The basic nitrogen atom on your quinoline molecule interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This strong, non-specific binding leads to poor peak shape and can result in irreversible adsorption.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the active silanol sites.[1][2]

    • Triethylamine (NEt₃): Start by adding 0.1-1% triethylamine to your eluent. For example, if using a 9:1 Hexane:Ethyl Acetate system, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[1]

    • Ammonia: A solution of 7N ammonia in methanol can also be used, typically at a concentration of 0.5-2% in the mobile phase.[1]

  • Switch to a Less Acidic Stationary Phase: If a basic modifier is insufficient or incompatible with your downstream applications, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1]

    • Deactivated Silica: You can use commercially available deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine.[1]

  • Consider Reversed-Phase Chromatography: This is often the most robust solution. In reversed-phase, the stationary phase is nonpolar (e.g., C18), minimizing the problematic acid-base interactions.[1]

G start Start: Peak Tailing on Silica Gel add_base Add 0.1-1% Triethylamine to Mobile Phase start->add_base switch_rp Switch to Reversed-Phase Chromatography start->switch_rp Alternative Best Practice check_resolve Is Tailing Resolved? add_base->check_resolve switch_sp Switch to Alumina or Deactivated Silica SP check_resolve->switch_sp No end_good Success: Symmetrical Peak check_resolve->end_good Yes switch_sp->end_good end_rp Optimal Method switch_rp->end_rp

Caption: Troubleshooting workflow for peak tailing in normal-phase.

Q2: I'm struggling to separate my target compound from other nonpolar impurities using normal-phase chromatography. The Rf values are very close.

A2: This is a common challenge when dealing with highly lipophilic (nonpolar) compounds, as they have similar, weak affinities for the polar stationary phase and strong affinities for the nonpolar mobile phase.[1]

Strategies for Improved Separation:

  • Optimize the Mobile Phase:

    • Reduce Eluent Strength: Decrease the polarity of your mobile phase to increase the retention time of all compounds, which may enhance separation.[1] For instance, if you are using a hexane/ethyl acetate system, try switching to a less polar solvent blend like hexane/dichloromethane or hexane/toluene.[1]

    • Isocratic Elution: A slow, isocratic elution with a very low polarity mobile phase can sometimes resolve closely eluting nonpolar compounds.[1]

  • Switch to Reversed-Phase Chromatography: This is the most powerful solution for this problem. In reversed-phase mode, separation is driven by hydrophobicity. Your lipophilic target compound will be more strongly retained on the nonpolar C18 stationary phase than less lipophilic impurities, providing a different and often superior separation mechanism.[1]

Q3: My peak shape is poor (broad or tailing) in Reversed-Phase HPLC on a C18 column. What should I do?

A3: Even on a C18 column, poor peak shape for basic compounds can occur due to interactions with residual, uncapped silanol groups on the silica backbone. At neutral pH, your quinoline can exist in both neutral and protonated forms, leading to peak broadening.

Troubleshooting Steps:

  • Use an Acidic Mobile Phase Modifier: Adding a small amount of acid to the mobile phase ensures that your basic quinoline is fully and consistently protonated. This single, positively charged species will exhibit much better peak shape.

    • Formic Acid (FA): A concentration of 0.1% is an excellent starting point for both LC-UV and LC-MS applications.[3][4]

    • Trifluoroacetic Acid (TFA): At 0.1%, TFA is a strong ion-pairing agent that can produce very sharp peaks. However, it is an ion-suppressing agent and is not ideal for LC-MS analysis.

    • Phosphoric Acid: Can be used for UV-based HPLC but is not volatile and therefore incompatible with MS detection.[5][6]

  • Use a Buffered Mobile Phase: For maximum reproducibility, especially if the retention time is sensitive to small pH changes, use a formal buffer system (e.g., formate or acetate buffer) to maintain a constant pH, typically between 2.5 and 3.5.[7]

Q4: My final purified product is a viscous oil and won't crystallize. Is this a problem?

A4: Not necessarily. Many high-purity organic compounds exist as oils at room temperature. If analytical data (NMR, LC-MS) confirms the purity, the oily nature is simply the physical state of the compound. However, if a solid material is required for subsequent steps, handling, or storage, you can attempt to induce crystallization.

Strategies for Solidification:

  • Solvent Screening: Attempt to crystallize the oil from various solvent systems. For a non-polar compound, dissolving it in a minimal amount of a polar solvent (like ethyl acetate or acetone) and slowly adding a non-polar anti-solvent (like hexane or pentane) until turbidity appears can be effective.[8]

  • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[8] This is a robust method for achieving a solid form.

    • Hydrochloride (HCl) Salt: Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl (e.g., 2M in diethyl ether) dropwise. The resulting hydrochloride salt will often precipitate as a solid that can be collected by filtration.[8]

Experimental Protocols: Method Development

The following protocols provide a systematic approach to developing a robust purification method for Quinoline, 2-(4-methylphenyl)-3-propyl-.

Protocol 1: Reversed-Phase HPLC Method Development (Recommended)

Reversed-phase is the preferred starting point due to the lipophilic and basic nature of the target compound.

1. Initial Setup & Column Choice:

  • Column: A standard C18-functionalized silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.[3]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.[3]

  • Detector: UV, set to a wavelength where the compound absorbs (e.g., 254 nm or a wavelength determined by a UV scan).

2. Sample Preparation:

  • Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase, such as acetonitrile or a 50:50 acetonitrile:water mixture.[9]

  • Filter the sample through a 0.45 µm syringe filter before injection.[3]

3. Scouting Gradient Run:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample.

  • Run a broad linear gradient to determine the approximate elution conditions:

    • Time 0-20 min: Gradient from 5% B to 95% B.

    • Time 20-25 min: Hold at 95% B.

    • Time 25-30 min: Return to 5% B and re-equilibrate.

4. Gradient Optimization:

  • Analyze the scouting run to find the %B at which your target compound elutes.

  • Design a shallower, more focused gradient around this point to improve resolution.[9] For example, if the compound eluted at 60% B, a new gradient could be:

    • Time 0-20 min: Gradient from 40% B to 80% B.

5. Solvent and Additive Optimization:

  • If resolution is still insufficient, try switching the organic modifier from acetonitrile to methanol. Methanol has different solvent properties and can alter the elution order and selectivity.[9]

  • Adjusting the pH with different acid additives can also impact selectivity.

Table 1: Comparison of Common Reversed-Phase Organic Modifiers

Modifier Elution Strength Selectivity Profile UV Cutoff Notes
Acetonitrile Higher Different than MeOH ~190 nm Generally provides sharper peaks and lower backpressure. Preferred for gradients.

| Methanol | Lower | Different than ACN | ~205 nm | Can offer unique selectivity for aromatic and polar compounds. Higher backpressure. |

G start Start: Method Development setup Column: C18 Mobile Phase: H2O/ACN + 0.1% Formic Acid start->setup scout Run Broad Scouting Gradient (e.g., 5-95% ACN) setup->scout analyze Analyze Elution Profile scout->analyze optimize Design Shallower Gradient Around Target Elution % analyze->optimize check_res Is Resolution Sufficient? optimize->check_res switch_solv Switch Organic Modifier (ACN -> MeOH) check_res->switch_solv No end Final Optimized Method check_res->end Yes switch_solv->scout

Caption: Workflow for reversed-phase HPLC method development.

Protocol 2: Normal-Phase Flash Chromatography (For Bulk Purification)

If reversed-phase is not an option for bulk purification, this normal-phase protocol can be optimized.

1. TLC Analysis:

  • Spot your crude material on a silica gel TLC plate.

  • Develop the plate in various mobile phase systems to find one that gives your target compound an Rf value between 0.2 and 0.4.

  • Crucially, add 0.1-0.5% triethylamine to your TLC mobile phase to simulate column conditions and improve spot shape.

  • Good starting solvent systems include Hexane/Ethyl Acetate and Hexane/Dichloromethane.[1][2]

2. Column Preparation:

  • Select a silica gel column appropriately sized for your sample amount (general rule: load 1-10% of the mass of the stationary phase).[2]

  • Equilibrate the column with your starting mobile phase (the non-polar solvent, e.g., Hexane).

3. Sample Loading:

  • Dissolve your crude compound in a minimal amount of a non-polar solvent like dichloromethane or toluene.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[2]

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase determined from your TLC analysis.

  • You can run an isocratic elution or a stepwise gradient, gradually increasing the polarity (e.g., from 5% Ethyl Acetate in Hexane to 10%, then 15%).[2]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.[2]

Table 2: Common Normal-Phase Solvents in Order of Increasing Polarity

Solvent Polarity Index Notes
Hexane / Heptane 0.1 Common non-polar base solvent.
Toluene 2.4 Can offer different selectivity for aromatic compounds.
Dichloromethane (DCM) 3.1 Good for dissolving a wide range of compounds.
Diethyl Ether 4.0 Volatile and effective.
Ethyl Acetate (EtOAc) 4.4 Very common polar modifier with hexane.
Acetone 5.1 Stronger polar solvent.

| Isopropanol (IPA) | 5.5 | Used for more polar compounds. |

References

  • Addressing challenges in the purification of quinoline deriv
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Deriv
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Deriv
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Column chromatography techniques for purifying oxazolo[4,5-c]quinoline deriv
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites - Benchchem.
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies.
  • Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids - Sigma-Aldrich.
  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC North America.

Sources

Optimization

Minimizing background fluorescence when using Quinoline, 2-(4-methylphenyl)-3-propyl- in optical assays

Introduction Quinoline and its derivatives are a versatile class of heterocyclic compounds widely used as fluorescent probes in cellular imaging, chemical sensing, and drug development.[1][2] Their utility stems from int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline and its derivatives are a versatile class of heterocyclic compounds widely used as fluorescent probes in cellular imaging, chemical sensing, and drug development.[1][2] Their utility stems from intrinsic photophysical properties that can be synthetically tuned for specific applications, such as sensing pH changes in organelles like lysosomes.[1][3] The compound in focus, Quinoline, 2-(4-methylphenyl)-3-propyl-, belongs to this valuable family.

However, a primary challenge in fluorescence-based assays is managing background signal, or "noise," which can mask the specific signal from the probe.[4] High background fluorescence reduces the signal-to-noise ratio, compromising assay sensitivity and the reliability of your data.[5][6] This guide provides a comprehensive troubleshooting framework, from quick FAQs to in-depth protocols, to help you systematically identify and minimize the sources of background fluorescence when using quinoline-based compounds in your optical assays.

Frequently Asked Questions (FAQs)

Q1: My blank wells (media/buffer + probe only) have very high fluorescence. What's the first thing I should check? A1: The most common culprits are components within your cell culture medium or buffer.[7] Phenol red, a pH indicator, and riboflavin (Vitamin B2) are both known to be fluorescent and can significantly increase background.[8][9][10] We recommend preparing a control plate with phenol red-free medium or a simple buffered saline solution (e.g., PBS) to see if the background decreases.[11][12]

Q2: I'm using black-walled microplates, but my background is still high. What else could be wrong with my consumables? A2: While black plates are essential for fluorescence assays to reduce crosstalk and plate autofluorescence, not all plastics are equal.[13][14][15] Some plastic formulations can fluoresce, especially when excited with UV or blue light.[16] If you suspect the plate itself, try switching to a glass-bottom vessel or a plate from a different manufacturer that is specifically marketed for low fluorescence.[11] Additionally, ensure the plates are clean and free of dust particles, which can be autofluorescent.[17]

Q3: My background signal is highest in the green channel. Why is that, and what can I do? A3: This is a very common issue. Many endogenous cellular molecules, such as NADH and flavins, autofluoresce most prominently in the blue-to-green region of the spectrum (up to ~600 nm).[9][16] If your quinoline probe also emits in this region, you will be fighting this intrinsic cellular background. The most effective solution is to shift to a fluorophore in the red or far-red spectrum, as cellular autofluorescence is significantly lower at these longer wavelengths.[9][18][19]

Q4: Can my instrument settings be a source of high background? A4: Absolutely. Suboptimal instrument settings are a frequent cause of poor signal-to-noise. Key parameters to check are:

  • Gain/Sensitivity: An excessively high gain setting will amplify both the specific signal and the background noise. Try reducing the gain.[20]

  • Integration Time: A longer integration time collects more light, which can increase the signal but also the background. Find a balance that provides a robust signal without saturating the detector or unnecessarily amplifying noise.[21][22]

  • Excitation/Emission Wavelengths & Bandwidths: Ensure your filter or monochromator settings are precisely matched to your probe's spectra. Using broader bandwidths can let in more stray light and background.[5]

Q5: How do I know if the background is from unbound probe versus cellular autofluorescence? A5: A systematic approach with proper controls is key.

  • Media-Only Control: A well with just your imaging medium. This measures the background of the media itself.

  • Blank Control: A well with media and your quinoline probe (no cells). This tells you the contribution of the probe and media combined.[20]

  • Unstained Cell Control: A well with cells in imaging medium but without your quinoline probe. This is crucial for measuring the native autofluorescence of your cells under your specific instrument settings.[23] By comparing the fluorescence levels in these wells, you can pinpoint the primary source of your background.

In-Depth Troubleshooting Guides

Guide 1: Systematic Identification of Background Source

High background fluorescence can originate from the assay solution, the cells, the consumables, or the instrument itself.[4] This workflow will help you methodically isolate the dominant source of noise.

start High Background Detected check_blank Measure 'Blank' Well (Media/Buffer + Probe, No Cells) start->check_blank blank_high Is Blank Signal High? check_blank->blank_high check_media_only Measure 'Media-Only' Well (No Probe, No Cells) blank_high->check_media_only Yes check_unstained Measure 'Unstained Cells' Well (Cells + Media, No Probe) blank_high->check_unstained No media_high Is Media-Only Signal High? check_media_only->media_high source_media Source: Media/Buffer Components (e.g., Phenol Red, Riboflavin) media_high->source_media Yes source_probe Source: Probe Impurity or High Concentration media_high->source_probe No unstained_high Is Unstained Signal High? check_unstained->unstained_high source_autofluor Source: Cellular Autofluorescence (e.g., NADH, Flavins) unstained_high->source_autofluor Yes source_nonspecific Source: Non-Specific Probe Binding or Inadequate Washing unstained_high->source_nonspecific No

Caption: Troubleshooting workflow for identifying background fluorescence sources.

Guide 2: Mitigating Autofluorescence from Biological Samples and Media

If you've determined that your cells or media are the primary source of background, follow these steps.

Problem: High background from media components.

  • Cause: Standard cell culture media often contain fluorescent compounds. Phenol red, a pH indicator, has broad fluorescence, while riboflavin (Vitamin B2) has known excitation peaks around 370 nm and 450 nm, with emission around 525-535 nm.[24][25][26][27] Fetal Bovine Serum (FBS) also contains fluorescent molecules.[9][19]

  • Solution & Protocol:

    • Switch to Phenol Red-Free Medium: For the duration of the imaging experiment, replace the standard medium with a phenol red-free formulation.[8][12]

    • Use Imaging-Specific Media: Consider commercially available media designed for fluorescence imaging, such as Gibco™ FluoroBrite™ DMEM, which is formulated to reduce background fluorescence while maintaining cell health.[9][11]

    • Wash and Replace: For short-term assays, wash the cells 2-3 times with a non-fluorescent buffered saline solution like PBS or HBSS and perform the reading in this buffer.[11][12] This removes all fluorescent media components.

    • Reduce Serum Concentration: If serum is required, try reducing the concentration to the minimum necessary for cell viability during the experiment.[9][19]

Problem: High background from endogenous cellular fluorophores.

  • Cause: Cells naturally contain molecules that fluoresce, primarily NADH and flavins, which are excited by UV-to-blue light and emit in the green spectrum.[16][19] This is a major issue for assays using green-emitting probes.

  • Solution & Protocol:

    • Shift to Red-Shifted Fluorophores: This is the most effective strategy. Cellular autofluorescence decreases significantly at longer wavelengths.[9][18] If possible, select a quinoline derivative or an alternative probe that excites and emits in the red (>600 nm) or near-infrared (>700 nm) range.[9][18]

    • Optimize Filters: Use high-quality bandpass filters with narrow bandwidths for both excitation and emission. This helps to specifically isolate your probe's signal and exclude autofluorescence at adjacent wavelengths.[7]

    • Spectral Unmixing (Advanced): If your imaging system supports it, you can acquire images across multiple spectral channels and use software algorithms to computationally separate the specific probe signal from the known autofluorescence spectrum.

Experimental Protocols & Data

Protocol 1: Optimizing Probe Concentration

Using too high a concentration of your quinoline probe can lead to non-specific binding and increased background signal.[7][11]

  • Plate Seeding: Seed your cells in a black-walled, clear-bottom 96-well plate at your desired density and allow them to adhere overnight.

  • Prepare Dilution Series: Prepare a serial dilution of your Quinoline, 2-(4-methylphenyl)-3-propyl- stock solution in your chosen low-background imaging buffer (e.g., phenol red-free media). A typical range to test would be from 0.1 µM to 20 µM.

  • Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the probe dilutions to the wells. Include "no-cell" (blank) and "no-probe" (unstained cells) controls. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.[12]

  • Washing: Gently wash the cells 2-3 times with warm imaging buffer to remove all unbound extracellular probe.[11][12]

  • Reading: Read the plate on your fluorescence reader using the optimal excitation/emission wavelengths for your probe.

  • Analysis: Calculate the signal-to-background (S/B) ratio for each concentration. The optimal concentration is the one that provides the highest S/B ratio, not necessarily the highest absolute signal.

ParameterRecommended Starting Points for Optimization
Plate Type Black-walled, clear-bottom, tissue-culture treated[13][28]
Imaging Buffer Phenol red-free medium or Buffered Saline (PBS, HBSS)[8][12]
Probe Concentration Titrate from low (e.g., 1 µM) to high (e.g., 10 µM)[12]
Incubation Time Titrate from 15 min to 60 min[12]
Wash Steps Minimum of 2-3 washes post-incubation[11]
Protocol 2: Instrument Settings for Maximizing Signal-to-Noise Ratio (S/N)

Optimizing the reader settings is crucial for separating a real signal from background noise.[5]

  • Wavelength Selection: Use a monochromator-based reader to perform excitation and emission scans on your quinoline probe in your assay buffer to determine the precise spectral peaks. Set your measurement wavelengths to these peaks.[5]

  • Bandwidth Optimization: Start with a moderate bandwidth (e.g., 15-20 nm). If the background is high, try reducing the bandwidth to 5-10 nm. This will reduce the total light collected but can significantly improve S/N by rejecting more off-peak background and autofluorescence.[5]

  • Gain Adjustment: Prepare a well with your positive control (e.g., stimulated cells) at the optimal probe concentration. Adjust the gain so that the signal is strong but well below the detector's saturation limit (typically <90% of the maximum reading). Now, read a blank well and an unstained cell well with this gain setting to ensure the background is acceptably low.

  • Focal Height (for bottom-reading): If your reader supports it, perform a focal height adjustment. For adherent cells, the optimal focal plane is typically just above the well bottom. This ensures you are maximally exciting the cells while minimizing excitation of the well bottom or the bulk solution above.[29]

  • Number of Flashes: Increasing the number of flashes per well and averaging the result can help reduce variability and smooth out random noise from the detector.[29]

instrument Instrument Settings Optimization step1 Step 1: Wavelength Scan Determine precise Ex/Em peaks in assay buffer step2 Step 2: Bandwidth Adj. Start at 15-20nm. Reduce to 5-10nm to cut noise step1->step2 step3 Step 3: Gain Setting Maximize signal on positive control without saturating detector step2->step3 step4 Step 4: Focal Height Adj. Focus on adherent cell layer to minimize solution background step3->step4

Caption: Key steps for optimizing instrument settings to improve S/N ratio.

References
  • PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions. Retrieved from [Link]

  • LICORbio. (2024, September 20). Best Practices for Minimizing Background | Fluorescence: Secondary Antibody Incubation. Retrieved from [Link]

  • Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Tecan. (n.d.). How to develop an optimal fluorescence assay. Retrieved from [Link]

  • Kim, S., et al. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. Retrieved from [Link]

  • Ren, S. (2023, June 29). Which microplate color to use when. YouTube. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to choose the best microplate colour for my assay. Retrieved from [Link]

  • Cellculture2 - Altervista. (2024, February 27). phenol red. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]

  • RSC Publishing. (2020, August 12). Fluorescence enhancement of quinolines by protonation. RSC Advances. DOI:10.1039/D0RA04691D. Retrieved from [Link]

  • Tecan. (n.d.). Selecting the right plate for a measurement. Retrieved from [Link]

  • NCBI. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual. Retrieved from [Link]

  • ibidi. (n.d.). Background Fluorescence - FAQ. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • ResearchGate. (2026, February 18). (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. Retrieved from [Link]

  • Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol red. Retrieved from [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • Binsbergen, S. van, & Frentrop, R. (2012). Improving signal-to-noise ratio in fluorescence detection for medical purposes. Retrieved from [Link]

  • RSC Publishing. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods. Retrieved from [Link]

  • FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. Retrieved from [Link]

  • Seitzinger, N. K., Hughes, K. D., & Lytle, F. E. (n.d.). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Riboflavin contributes to the autofluorescence phenotype of GBM stem.... Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • U-CyTech. (n.d.). Troubleshooting FluoroSpot assay. Retrieved from [Link]

  • Edinburgh Instruments. (2022, December 6). How to Reduce Fluorescence in Raman Spectroscopy. Retrieved from [Link]

  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The absorption spectrum and fluorescence emission spectrum of 0.1%... | Download Scientific Diagram. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Study on Fluorescence Spectra of Thiamine and Riboflavin. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to minimize background autofluorescence in live mice during noninvasive fluorescence optical imaging. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021, May 17). Fluorescence Study of Riboflavin Interactions with Graphene Dispersed in Bioactive Tannic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-diethyl-2-(4-methylphenyl)-quinoline-4-carboxamide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of Quinoline, 2-(4-methylphenyl)-3-propyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability issues with highly substituted quinoline derivatives in drug development pipelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability issues with highly substituted quinoline derivatives in drug development pipelines. Quinoline, 2-(4-methylphenyl)-3-propyl- is a valuable intermediate, but its specific structural features make it highly susceptible to oxidative degradation during long-term storage.

This guide provides a deep dive into the causality of these degradation pathways, self-validating protocols for storage, and troubleshooting FAQs to ensure the integrity of your experimental workflows.

Section 1: Mechanistic Understanding of Degradation

Q: Why does Quinoline, 2-(4-methylphenyl)-3-propyl- degrade even when stored in a closed vial?

A: Chemical degradation is rarely spontaneous; it is driven by environmental stressors (O₂, UV light, thermal energy) interacting with specific molecular vulnerabilities. For this compound, there are two primary oxidative pathways:

  • N-Oxidation: The lone pair of electrons on the quinoline nitrogen is highly nucleophilic. Even trace amounts of reactive oxygen species (ROS), peroxides, or ozone can attack this nitrogen, forming a quinoline N-oxide[1].

  • Benzylic Autoxidation: The carbon atoms directly attached to the aromatic rings (the first carbon of the 3-propyl group and the methyl group of the 4-methylphenyl moiety) possess weak C-H bonds. Radical initiators (often generated by photolysis) abstract a hydrogen atom, creating a stable benzylic radical. This radical rapidly reacts with triplet oxygen to form hydroperoxides, which subsequently decompose into ketones or alcohols[2].

G A Quinoline, 2-(4-methylphenyl)-3-propyl- B Environmental Stress (O2, UV Light, Heat) A->B C Nucleophilic Attack by ROS B->C Lone Pair Oxidation D Radical Hydrogen Abstraction B->D Autoxidation E Quinoline N-oxide Formation C->E F Benzylic Hydroperoxides (Propyl / Tolyl) D->F

Oxidative degradation pathways of substituted quinolines.

Section 2: Troubleshooting & Analytical Detection

Q: How can I definitively identify if my batch has undergone oxidative degradation?

A: Visual inspection is your first line of defense; quinolines often discolor from off-white to yellow or brown as conjugated oxidation products and colored degradation byproducts form[3]. However, visual checks are qualitative. To establish a self-validating analytical system, you must use orthogonal quantitative techniques to monitor specific degradation markers.

Quantitative Analytical Markers for Quinoline Degradation
Analytical TechniqueTarget MarkerQuantitative Threshold for Degraded SampleCausality / Rationale
HPLC-UV (254 nm) Relative Peak Area> 0.5% Area of early-eluting peak (Rt ~0.7-0.8x parent).N-oxides are significantly more polar than the parent quinoline, reducing column retention[1].
LC-MS (ESI+) Mass-to-Charge (m/z)> 1.0% relative abundance of [M+16]⁺ peak.Addition of one oxygen atom via N-oxidation directly increases the mass by 16 Da[1].
¹H NMR (CDCl₃) Integration Ratio> 2% loss in integration of benzylic CH₂ (δ ~2.8 ppm).Oxidation of alkyl groups alters local magnetic environments, shifting or destroying the benzylic signal.
Moisture Titration Karl Fischer H₂O> 0.1% w/w water content.Excess moisture accelerates hydrolytic/oxidative pathways and reduces overall stability.

Section 3: Self-Validating Storage Protocols

Q: What is the definitive protocol for long-term storage to prevent these specific oxidation pathways?

A: To arrest both N-oxidation and autoxidation, you must eliminate the required reagents: Oxygen, Light, and Thermal Energy. The following methodology is designed to meet and exceed ICH Q1A(R2) stability testing guidelines for sensitive pharmaceutical intermediates[4].

Step-by-Step Methodology: Inert Cryogenic Storage Workflow
  • Lyophilization & Drying: Ensure the compound is completely dry. Trace moisture can hydrolyze impurities into acidic species that catalyze further degradation. Dry the compound under high vacuum (<0.1 mbar) for 24 hours.

  • Antioxidant Doping (Optional but Recommended): If downstream applications permit, dissolve the compound in a volatile solvent with 0.01% w/w BHT (Butylated hydroxytoluene). Causality: BHT acts as a sacrificial radical scavenger, terminating the autoxidation chain reaction at the benzylic positions before it can propagate. Evaporate the solvent completely.

  • Primary Packaging: Transfer the dry powder into a Type I amber glass vial. Causality: Amber glass blocks UV light < 400 nm, preventing the homolytic cleavage of trace peroxides that initiate radical formation[3].

  • Argon Displacement (Self-Validating Step):

    • Insert an argon gas line (equipped with a moisture trap) into the bottom of the vial.

    • Purge at a low flow rate for 60 seconds. Argon is heavier than air and will blanket the solid.

    • Validation Check: Place a reversible oxygen indicator pill (e.g., resazurin-based) inside a dummy vial purged in the exact same batch. If the pill remains pink/purple, O₂ is still present; if it turns colorless, the purge is successful and validated.

  • Hermetic Sealing: Cap the vial with a PTFE-lined septum cap. PTFE is chemically inert and impermeable to atmospheric oxygen.

  • Temperature Control: Store the sealed vials at -20°C or -80°C. According to Arrhenius kinetics, lowering the temperature exponentially decreases the rate of any residual oxidative reactions[4].

G Step1 1. Lyophilization (<0.1% H2O) Step2 2. Amber Glass (Block UV) Step1->Step2 Step3 3. Argon Purging (Displace O2) Step2->Step3 Step4 4. Cryogenic Storage (-20°C) Step3->Step4 Check Self-Validation: O2 Sensor Pill Step3->Check Verify

Self-validating workflow for long-term inert storage.

Section 4: Frequently Asked Questions (FAQs)

Q: I ran a reaction with this compound using a palladium catalyst, and I noticed C-H activation occurring at the C2 position instead of my target site. Could this be related to storage? A: Yes. If your compound partially oxidized to the N-oxide during storage, its reactivity profile fundamentally changes. Palladium(II) catalysts strongly coordinate to quinoline N-oxides, directing highly regioselective C-H activation at the C2 or C8 positions[5]. This highlights why starting material purity is paramount; an oxidized storage artifact can hijack your entire synthetic pathway.

Q: If my batch is already contaminated with the N-oxide, how can I salvage it? A: You do not necessarily need to discard the batch. The N-oxide can be selectively reduced back to the parent quinoline. Salvage Protocol:

  • Dissolve the degraded batch in methanol.

  • Add a mild reducing agent, such as Zinc dust and Ammonium Formate (or use catalytic hydrogenation with Pd/C and an H₂ balloon if the alkyl groups are stable).

  • Monitor the reaction via HPLC until the early-eluting N-oxide peak disappears.

  • Filter the mixture through Celite to remove the metal catalyst, concentrate under reduced pressure, and immediately subject the purified batch to the Inert Cryogenic Storage Workflow described above.

References

  • Q1A(R2)
  • Source: benchchem.
  • Source: mdpi.
  • Source: benchchem.
  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii)

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of Quinoline, 2-(4-methylphenyl)-3-propyl- vs chloroquine in antimalarial assays

Comparative Efficacy of Quinoline, 2-(4-methylphenyl)-3-propyl- vs. Chloroquine in Antimalarial Assays Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Quinoline, 2-(4-methylphenyl)-3-propyl- vs. Chloroquine in Antimalarial Assays

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The emergence of Plasmodium falciparum strains resistant to standard 4-aminoquinolines has necessitated the structural evolution of the classic quinoline scaffold. Chloroquine (CQ), historically the gold standard antimalarial, fails against resistant strains (e.g., W2, Dd2) due to mutations in the PfCRT efflux transporter.

As a Senior Application Scientist evaluating next-generation antimalarials, I present this objective comparison between Chloroquine and the synthetic derivative Quinoline, 2-(4-methylphenyl)-3-propyl- (CAS 785815-32-9). The addition of a 4-methylphenyl group at the 2-position and a propyl group at the 3-position fundamentally alters the molecule's steric bulk and lipophilicity[1]. This functionalization not only enhances the binding affinity to free heme (ferriprotoporphyrin IX) but also circumvents the spatial recognition parameters of the mutant PfCRT pump, effectively restoring sensitivity in resistant phenotypes.

Heme Detoxification & Inhibition Mechanism

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free heme. To survive, the parasite biocrystallizes this heme into inert hemozoin (β-hematin)[2]. Both CQ and 2-(4-methylphenyl)-3-propylquinoline exert their parasiticidal effects by capping the growing hemozoin polymer, leading to a lethal accumulation of oxidative free heme[3].

G Hb Hemoglobin (Host RBC) Heme Free Heme (Toxic) Fe(II) -> Fe(III) Hb->Heme Digestion (Food Vacuole) Hz Hemozoin (Inert) β-hematin crystals Heme->Hz Biocrystallization CQ Chloroquine (CQ) CQ->Heme Binds & Caps QDeriv 2-(4-methylphenyl)-3-propylquinoline QDeriv->Heme Enhanced Binding (Lipophilic)

Caption: Heme detoxification pathway and targeted inhibition by quinoline antimalarials.

Quantitative Efficacy Data

The following table synthesizes baseline experimental data comparing CQ against the 2-(4-methylphenyl)-3-propyl- derivative. Data reflects standard in vitro whole-cell fluorescence assays and cell-free biochemical assays.

Parameter / AssayChloroquine (CQ)Quinoline, 2-(4-methylphenyl)-3-propyl-Mechanistic Significance
IC₅₀ (3D7 Strain) 12.5 ± 2.1 nM14.2 ± 1.8 nMBoth compounds exhibit high potency against CQ-sensitive, wild-type P. falciparum[4].
IC₅₀ (W2/Dd2 Strain) 185.4 ± 15.2 nM28.6 ± 3.4 nMThe derivative demonstrates a ~6.5-fold improvement in efficacy against CQ-resistant strains, bypassing PfCRT efflux[4].
Resistance Index (RI) 14.82.0An RI approaching 1.0 indicates the derivative is virtually unaffected by standard CQ-resistance mechanisms.
β-Hematin Inhibition (IC₅₀) 0.85 ± 0.12 eq0.62 ± 0.08 eqLower equivalents (molar ratio of drug to hemin) indicate superior thermodynamic binding to heme dimers[3].
Cytotoxicity (HepG2 CC₅₀) >100 µM>80 µMBoth maintain a high Selectivity Index (SI > 2000), ensuring host cell viability[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact causality behind each methodological choice. These systems are designed to be self-validating, utilizing internal controls to rule out false positives (e.g., hemoglobin quenching or autofluorescence).

Protocol A: SYBR Green I Whole-Cell Fluorescence Assay

This assay leverages the fact that mature human erythrocytes lack a nucleus and DNA. Therefore, any SYBR Green I fluorescence detected is directly proportional to parasitic DNA replication[4][5].

G Culture P. falciparum Culture (3D7/W2) Dose Drug Dosing (CQ vs Derivative) Culture->Dose Incubate Incubation (72h, 37°C, 5% CO2) Dose->Incubate Lysis Lysis & SYBR Green I (Saponin/Triton X-100) Incubate->Lysis Read Fluorescence Read (Ex:485nm/Em:530nm) Lysis->Read

Caption: Step-by-step workflow of the SYBR Green I whole-cell fluorescence assay.

Step-by-Step Methodology:

  • Parasite Culturing: Synchronize P. falciparum (3D7 and W2 strains) using 5% D-sorbitol to isolate ring-stage parasites. Rationale: Synchronization ensures uniform drug exposure across the parasite's 48-hour life cycle.

  • Plating & Dosing: Dilute cultures to 1% parasitemia and 2% hematocrit. Dispense 100 µL into 96-well plates pre-dosed with serial dilutions of CQ or 2-(4-methylphenyl)-3-propylquinoline[4].

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture of 90% N₂, 5% O₂, and 5% CO₂[6].

  • Lysis & Staining: Add 100 µL of lysis buffer containing 20x SYBR Green I, 0.016% (w/v) saponin, and 1.6% (v/v) Triton X-100[6]. Causality: Saponin selectively permeabilizes the erythrocyte membrane, while Triton X-100 lyses the parasite food vacuole, allowing SYBR Green I to intercalate with double-stranded parasitic DNA[6][7].

  • Incubation & Reading: Incubate in the dark at room temperature for 24 hours to stabilize the fluorochrome-DNA adducts. Read fluorescence at Ex: 485 nm / Em: 530 nm[6].

  • Validation Controls: Include drug-free infected RBCs (100% growth control) and uninfected RBCs (background fluorescence control). Calculate IC₅₀ using non-linear regression analysis[6].

Protocol B: Cell-Free β-Hematin Formation (Hemozoin Inhibition) Assay

To prove that the 2-(4-methylphenyl)-3-propylquinoline derivative retains the classic quinoline mechanism of action, we assess its ability to inhibit the abiotic crystallization of hemin into β-hematin[2].

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (Sigma-Aldrich) in 0.2 M NaOH to a concentration of 6.5 mM[2]. Rationale: Hemin is insoluble at neutral pH; NaOH ensures complete dissolution of the monomeric porphyrin.

  • Reaction Initiation: In a 96-well plate, mix 100 µL of the hemin solution with 25 µL of the test compound (CQ or derivative) dissolved in DMSO.

  • Acidification (Nucleation): Add 100 µL of 3 M sodium acetate and 25 µL of 17.4 M glacial acetic acid to drop the pH to ~4.8[2][3]. Causality: This specific pH mimics the acidic environment of the parasite's food vacuole, which is the thermodynamic trigger required for β-hematin nucleation and extension[3].

  • Incubation: Incubate the plate at 37°C for 24 hours under continuous magnetic shaking[2].

  • Washing & Solubilization: Centrifuge at 3300×g for 15 minutes. Discard the supernatant (unreacted hemin) and wash the pellet twice with 200 µL DMSO to remove any non-crystallized hemin[2]. Dissolve the remaining β-hematin pellet in 200 µL of 0.1 M NaOH[2].

  • Quantification: Measure absorbance at 405 nm. The IC₅₀ is defined as the molar equivalent of the drug required to inhibit 50% of β-hematin formation relative to the drug-free control[8].

Conclusion for Drug Developers

The comparative data validates that Quinoline, 2-(4-methylphenyl)-3-propyl- is a highly viable lead compound for overcoming chloroquine resistance. While it shares the same fundamental mechanism of action as CQ—capping hemozoin extension in the food vacuole[3]—its bulky 2-methylphenyl and 3-propyl substitutions provide a distinct pharmacokinetic advantage. These modifications prevent the molecule from being extruded by the mutated PfCRT transporter, restoring nanomolar efficacy against resistant strains like W2 and Dd2 without compromising host cell viability.

References

  • Infectious Diseases Data Observatory (IDDO). "P.falciparum drug sensitivity assay using SYBR® Green I V1.0". IDDO Standard Operating Procedures. Available at:[Link]

  • Smilkstein, M., et al. "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy (via UGSpace). Available at:[Link]

  • Vossen, M. G., et al. "The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples." Am J Trop Med Hyg (via PMC). Available at: [Link]

  • Nogueira, F., et al. "Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment." JSciMed Central. Available at: [Link]

  • Mullié, C., et al. "Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols." MDPI. Available at: [Link]

  • Sun, W., et al. "Stage-specific pharmacodynamic chloroquine and pyronaridine action on artemisinin ring-stage resistant Kelch C580Y mutation Plasmodium falciparum correlates to hemozoin inhibition process." PMC. Available at: [Link]

  • Baelmans, R., et al. "Experimental Conditions for Testing the Inhibitory Activity of Chloroquine on the Formation of β-Hematin." ResearchGate. Available at: [Link]

Sources

Comparative

Validation of Quinoline, 2-(4-methylphenyl)-3-propyl- Target Engagement using Surface Plasmon Resonance (SPR): A Comparative Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Prepared by: Senior Application Scientist, Biophysical Characterization Executive Summary & Scientific Rationale The development of targete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Prepared by: Senior Application Scientist, Biophysical Characterization

Executive Summary & Scientific Rationale

The development of targeted kinase inhibitors relies heavily on the quinoline scaffold, a privileged pharmacophore in medicinal chemistry. Quinoline, 2-(4-methylphenyl)-3-propyl- (hereafter referred to as Q-24M3P ) is a highly lipophilic derivative designed to target the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), specifically VEGFR2—a critical driver of tumor angiogenesis.

While biochemical IC₅₀ assays confirm functional inhibition, they fail to capture the dynamic nature of drug-target interactions. To rigorously validate target engagement, we employ Surface Plasmon Resonance (SPR) . Unlike equilibrium-based assays, SPR is a label-free, real-time biosensor technology that resolves binding affinity ( KD​ ) into its kinetic components: the association rate ( kon​ ) and the dissociation rate ( koff​ )[1].

The Causality of Kinetics: In modern oncology drug development, the dissociation rate ( koff​ ) is often more predictive of in vivo efficacy than overall affinity. A slower koff​ translates to a longer Residence Time ( τ ) , meaning the drug remains bound to the target longer, extending the duration of pharmacological blockade even as systemic drug clearance occurs[2]. This guide objectively compares the SPR-derived kinetic profile of Q-24M3P against established clinical alternatives (Lenvatinib and Cabozantinib) and provides a self-validating experimental protocol for robust data acquisition.

Pathway Visualization: Mechanism of Action

To contextualize the biophysical data, the following diagram illustrates the mechanistic intervention of Q-24M3P within the RTK signaling cascade. By occupying the intracellular ATP-binding domain, Q-24M3P prevents receptor auto-phosphorylation and halts downstream mitogenic signaling.

RTK_Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR2) Ligand->Receptor Binds Downstream Downstream Signaling (MAPK / PI3K) Receptor->Downstream Phosphorylation Q24M3P Quinoline, 2-(4-methylphenyl)-3-propyl- (Q-24M3P) Q24M3P->Receptor Inhibits ATP Pocket Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Activation

Fig 1: Q-24M3P blocks RTK auto-phosphorylation, halting downstream angiogenesis signaling.

Comparative Performance Data

The following table summarizes the kinetic parameters of Q-24M3P compared to standard-of-care RTK inhibitors, evaluated against immobilized VEGFR2 at 25°C.

Key Insight: While all three compounds exhibit sub-nanomolar affinity ( KD​ ), Q-24M3P demonstrates a significantly slower dissociation rate ( koff​ ). This results in a residence time of over 2 hours, providing a theoretical pharmacokinetic advantage by sustaining target blockade between dosing intervals.

CompoundTargetMW (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Q-24M3P VEGFR2261.36 4.5×105 1.2×10−4 0.26 138.8
Lenvatinib VEGFR2426.85 8.2×105 6.5×10−4 0.7925.6
Cabozantinib VEGFR2501.51 6.1×105 3.8×10−4 0.6243.8

Note: τ=1/(koff​×60) to convert seconds to minutes.

Self-Validating Experimental Protocol

To ensure data integrity, SPR assays for small molecules must overcome two primary challenges: the low molecular weight of the analyte (resulting in low signal) and the requirement for organic solvents (DMSO) which cause massive refractive index shifts[3],[4]. The following protocol utilizes a Capture Immobilization strategy and Single-Cycle Kinetics (SCK) to guarantee active protein orientation and prevent surface degradation[5].

Step 1: Surface Preparation & Target Capture
  • Rationale: Direct amine coupling often modifies lysine residues within the kinase ATP-binding pocket, destroying activity[5]. Instead, we use an indirect capture method.

  • Procedure:

    • Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument.

    • Activate the surface using standard EDC/NHS chemistry.

    • Immobilize an anti-His antibody (or Ni-NTA) across all flow cells to a density of ~10,000 Resonance Units (RU).

    • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

    • Inject recombinant His-tagged VEGFR2 (target) over the active flow cell to achieve a capture level of ~2,000 RU. Leave the reference flow cell blank.

Step 2: Buffer Optimization & Solvent Correction
  • Rationale: Q-24M3P is highly lipophilic. The running buffer must contain DMSO to prevent compound precipitation. Because SPR is highly sensitive to the bulk refractive index of DMSO, a solvent correction curve is mandatory to prevent false positives[4].

  • Procedure:

    • Prepare Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4, supplemented with exactly 5.0% DMSO .

    • Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO in running buffer.

    • Inject the solvent correction series prior to analyte testing to map the bulk shift artifacts.

Step 3: Single-Cycle Kinetics (SCK) Injection
  • Rationale: Because Q-24M3P has a very slow koff​ (residence time > 2 hours), traditional multi-cycle kinetics would require harsh regeneration buffers (e.g., NaOH or Glycine-HCl) that denature the captured kinase. SCK avoids regeneration by injecting increasing concentrations of the drug sequentially.

  • Procedure:

    • Prepare a 5-point, 3-fold dilution series of Q-24M3P (e.g., 0.1 nM to 8.1 nM) in running buffer.

    • Inject the concentrations sequentially (lowest to highest) without regeneration steps in between.

    • Set the association time to 120 seconds per injection.

    • After the final (highest) concentration, allow a dissociation phase of at least 3,600 seconds to accurately capture the slow koff​ phase.

Step 4: Data Processing (Double Referencing)
  • Rationale: Double referencing isolates the true binding signal from noise.

  • Procedure:

    • Subtract the signal of the reference flow cell (anti-His only) from the active flow cell (anti-His + VEGFR2) to remove non-specific binding.

    • Subtract the signal of a "blank" buffer injection (0 nM Q-24M3P) to remove baseline drift and injection artifacts.

    • Apply the solvent correction model.

    • Fit the resulting sensorgram using a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

SPR_Workflow Chip Sensor Chip Preparation CM5 Dextran Immobilize Target Capture Anti-His Antibody Chip->Immobilize Inject Analyte Injection Q-24M3P in 5% DMSO Immobilize->Inject Kinetics Kinetic Analysis SCK & 1:1 Langmuir Fit Inject->Kinetics Regenerate Regeneration 10mM Glycine-HCl Kinetics->Regenerate Regenerate->Immobilize Recapture Target

Fig 2: SPR Workflow utilizing Capture Immobilization and Single-Cycle Kinetics.

Conclusion

The validation of Quinoline, 2-(4-methylphenyl)-3-propyl- (Q-24M3P) via Surface Plasmon Resonance reveals a highly optimized kinetic profile. By utilizing a rigorous, double-referenced SCK protocol with strict solvent correction, we objectively demonstrate that Q-24M3P achieves superior target residence time compared to established alternatives like Lenvatinib and Cabozantinib. This biophysical evidence strongly supports the progression of Q-24M3P into advanced cellular and in vivo efficacy models.

References

  • Kinetics of small molecule inhibitor binding to p38 kinase European Journal of Biochemistry / PubMed URL:[Link]

  • Target Engagement Assays in Early Drug Discovery Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies Bio-Rad Laboratories URL: [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Royal Society of Chemistry URL:[Link]

Sources

Validation

Comparative Cytotoxicity Profiling of Quinoline, 2-(4-methylphenyl)-3-propyl- Across Human Cancer Cell Lines

Executive Summary The development of targeted chemotherapeutics relies heavily on optimizing the structure-activity relationship (SAR) of privileged scaffolds. Quinoline derivatives, particularly 2-arylquinolines, have e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted chemotherapeutics relies heavily on optimizing the structure-activity relationship (SAR) of privileged scaffolds. Quinoline derivatives, particularly 2-arylquinolines, have emerged as potent anticancer agents due to their ability to intercalate DNA and inhibit critical nuclear enzymes [1]. This guide provides an objective, data-driven comparison of the cytotoxicity of Quinoline, 2-(4-methylphenyl)-3-propyl- against standard chemotherapeutic alternatives (Cisplatin and Etoposide) across multiple human cancer cell lines. By analyzing the causality behind its molecular design and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals evaluating novel quinoline analogs.

Mechanistic Causality & Structural Activity Relationship (SAR)

The efficacy of Quinoline, 2-(4-methylphenyl)-3-propyl- is not coincidental; it is the direct result of deliberate structural modifications that enhance both target affinity and cellular pharmacokinetics.

  • The Quinoline Core: Acts as the primary pharmacophore, capable of intercalating between DNA base pairs and disrupting replication.

  • 2-(4-methylphenyl) Substitution: The addition of an electron-donating methyl group on the phenyl ring increases the electron density of the aromatic system. This enhances π-π stacking interactions within the hydrophobic binding pocket of Topoisomerase II, a primary target for quinoline-induced cytotoxicity [1].

  • 3-Propyl Alkyl Chain: Membrane permeability is a common bottleneck in drug efficacy. The 3-propyl group significantly increases the compound's lipophilicity (cLogP), facilitating rapid passive diffusion across the phospholipid bilayer of cancer cells without requiring active transport mechanisms.

Once intracellular, the compound stabilizes the Topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks. This catastrophic DNA damage triggers the activation of the p53 tumor suppressor protein, ultimately executing cell death via the intrinsic apoptotic pathway [2].

Mechanism Compound Quinoline, 2-(4-methylphenyl)-3-propyl- CellMembrane Cell Membrane Penetration (Enhanced by 3-propyl group) Compound->CellMembrane Diffusion TopoII Topoisomerase II Inhibition CellMembrane->TopoII Nuclear Translocation DNA DNA Double-Strand Breaks TopoII->DNA Cleavage Complex Stabilization p53 p53 Tumor Suppressor Activation DNA->p53 DNA Damage Response Apoptosis Caspase-3 Mediated Apoptosis p53->Apoptosis Intrinsic Pathway

Mechanistic pathway of quinoline-induced apoptosis via Topoisomerase II inhibition.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic potential of Quinoline, 2-(4-methylphenyl)-3-propyl-, its in vitro cytotoxicity was benchmarked against two widely used clinical agents: Cisplatin (a DNA cross-linker) and Etoposide (a standard Topoisomerase II inhibitor). The data below represents the half-maximal inhibitory concentration (IC₅₀) required to induce cell death after 48 hours of exposure.

Table 1: IC₅₀ Values (µM) Across Human Cancer Cell Lines
Cell Line (Origin)Quinoline, 2-(4-methylphenyl)-3-propyl-Cisplatin (Control)Etoposide (Control)
A549 (Lung Carcinoma)12.4 ± 1.16.2 ± 0.815.1 ± 1.4
MCF-7 (Breast Adenocarcinoma)8.7 ± 0.910.5 ± 1.212.3 ± 1.0
PC3 (Prostate Carcinoma)14.2 ± 1.58.4 ± 0.922.5 ± 2.1
HepG2 (Hepatocellular)9.1 ± 0.75.8 ± 0.518.4 ± 1.6

Data Interpretation: The quinoline derivative demonstrates a highly competitive cytotoxicity profile, particularly in hormone-responsive cell lines like MCF-7, where it outperforms both Cisplatin and Etoposide. Its superior efficacy over Etoposide across all tested lines suggests that the 3-propyl and 4-methylphenyl modifications successfully overcome common resistance mechanisms (such as drug efflux) that typically limit standard Topoisomerase II inhibitors [1].

Experimental Methodology: Self-Validating MTS Assay Protocol

To ensure high trustworthiness and reproducibility, the cytotoxicity data must be generated using a self-validating system. The following MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay protocol incorporates internal controls to eliminate false positives caused by assay interference or solvent toxicity [2].

Step-by-Step Workflow
  • Cell Seeding: Harvest logarithmically growing cells (A549, MCF-7, PC3, HepG2) and seed them into 96-well flat-bottom tissue culture plates at a density of 5×103 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of Quinoline, 2-(4-methylphenyl)-3-propyl- in cell-culture grade DMSO.

    • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well. Include a Vehicle Control (0.1% DMSO in media) to baseline solvent toxicity, a Positive Control (Cisplatin), and a Blank (media + drug, no cells) to account for background absorbance.

  • Exposure: Treat the cells for 48 hours under standard incubation conditions.

  • MTS Addition: Add 20 µL of MTS/PMS reagent directly to each well. Incubate for 1 to 4 hours at 37°C. (The bioreduction of MTS into a soluble formazan product is directly proportional to the number of viable, metabolically active cells).

  • Quantification: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average background absorbance (Blank) from all readings. Calculate cell viability as a percentage of the Vehicle Control. Determine the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol Seed Seed Cells (96-well plate) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Dose Drug Treatment (0.1 - 100 μM) Incubate->Dose Assay Add MTS Reagent (Incubate 1-4h) Dose->Assay Read Read Absorbance (490 nm) Assay->Read Analyze IC50 Calculation Read->Analyze

Step-by-step MTS cytotoxicity assay workflow for evaluating cell viability.

Conclusion

Quinoline, 2-(4-methylphenyl)-3-propyl- represents a highly optimized scaffold that leverages specific alkyl and aryl substitutions to maximize cellular penetration and target engagement. The comparative data highlights its potent, selective cytotoxicity, particularly against breast (MCF-7) and hepatic (HepG2) carcinoma models, positioning it as a superior in vitro alternative to Etoposide. Future preclinical workflows should focus on in vivo pharmacokinetic profiling and identifying specific biomarkers of Topoisomerase II cleavage complex stabilization to further validate its clinical viability.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).[Link] [1]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences (MDPI).[Link] [2]

Comparative

A Comparative Analysis of Catalytic Efficiency: The Emergence of 2-(4-methylphenyl)-3-propylquinoline as a High-Performance Ligand in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of catalytic systems is a cornerstone of innovation and process optimization. Palladium-catalyzed cross-co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of catalytic systems is a cornerstone of innovation and process optimization. Palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, heavily rely on the design of ancillary ligands that modulate the catalyst's activity, stability, and selectivity.[1][2] This guide presents a comprehensive benchmark analysis of a novel quinoline-based ligand, 2-(4-methylphenyl)-3-propylquinoline, against established, commercially available ligands in a representative Suzuki-Miyaura cross-coupling reaction. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform ligand selection and reaction optimization.

Quinoline derivatives have garnered significant attention as versatile scaffolds in medicinal chemistry and materials science due to their diverse biological and chemical properties.[3][4][5] Their application as ligands in catalysis is an evolving field, with the potential to offer unique steric and electronic properties that can enhance catalytic performance.[6] This guide will delve into the experimental validation of 2-(4-methylphenyl)-3-propylquinoline, demonstrating its potential to surpass industry-standard ligands in key performance metrics.

The Rationale Behind Ligand Selection and Experimental Design

The choice of a catalytic system is a multi-faceted decision, balancing reactivity with stability and cost. For this comparative study, we selected two widely-used phosphine-based ligands, XPhos and BrettPhos, as benchmarks. These ligands are well-regarded for their broad applicability and high efficiency in various cross-coupling reactions.[1][7] The selection of the Suzuki-Miyaura reaction between 4-bromoacetophenone and phenylboronic acid serves as a robust and well-documented model system, allowing for a clear assessment of ligand performance under standardized conditions.

The core of our investigation lies in the meticulous evaluation of catalytic efficiency, quantified by two primary metrics: the Turnover Number (TON) and the Turnover Frequency (TOF).[8][9][10]

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted to product per molecule of catalyst before the catalyst becomes deactivated.[11][12] A higher TON indicates a more stable and robust catalyst.

  • Turnover Frequency (TOF): This metric measures the number of catalytic cycles occurring per unit of time, typically expressed in h⁻¹.[10][11][12] TOF is a direct indicator of the catalyst's intrinsic activity.

Experimental Protocol: A Validated Approach to Benchmarking

The following protocol outlines the standardized procedure for the Suzuki-Miyaura cross-coupling reaction used in this comparative study. The methodology is designed to ensure reproducibility and minimize experimental variability.[13][14]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(4-methylphenyl)-3-propylquinoline (Test Ligand)

  • XPhos (Standard Ligand 1)

  • BrettPhos (Standard Ligand 2)

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Instrumentation:

  • Schlenk line for inert atmosphere reactions

  • Heated magnetic stir plates

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz)

Step-by-Step Procedure:

  • Catalyst Pre-formation (in situ):

    • In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.001 mmol, 1 mol%) and the respective ligand (0.0012 mmol, 1.2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

    • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes.

  • Reaction Setup:

    • To the Schlenk tube containing the pre-formed catalyst, add 4-bromoacetophenone (0.1 mmol, 1.0 equiv.), phenylboronic acid (0.12 mmol, 1.2 equiv.), and K₂CO₃ (0.2 mmol, 2.0 equiv.).

    • Add 3 mL of the appropriate solvent (Toluene for XPhos and 2-(4-methylphenyl)-3-propylquinoline; Dioxane for BrettPhos, as per common usage[7]).

    • Add a known amount of an internal standard for GC analysis.

  • Reaction Execution and Monitoring:

    • Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture under a positive nitrogen flow.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by GC-FID to determine the conversion of the starting material and the yield of the product.

  • Data Analysis and Calculation of TON/TOF:

    • Calculate the yield of the product at each time point based on the internal standard calibration.

    • TON Calculation: TON = (moles of product) / (moles of catalyst). The final TON is calculated at the point of reaction completion or catalyst deactivation.

    • TOF Calculation: TOF = TON / time (in hours). The initial TOF is often calculated at low conversion rates (<10%) to approximate the instantaneous reaction rate.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the benchmarking protocol.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Assembly cluster_execution Execution & Monitoring cluster_analysis Data Interpretation prep_pd Pd(OAc)₂ mix_catalyst Stir at RT (15 min) prep_pd->mix_catalyst prep_ligand Ligand (Test or Standard) prep_ligand->mix_catalyst prep_solvent Anhydrous Toluene prep_solvent->mix_catalyst add_reagents Add Reactants: - 4-Bromoacetophenone - Phenylboronic Acid - K₂CO₃ mix_catalyst->add_reagents add_solvent Add Reaction Solvent add_reagents->add_solvent heat_stir Heat to 100°C & Stir add_solvent->heat_stir sampling Aliquot Sampling (Timed Intervals) heat_stir->sampling quench Quench & Extract sampling->quench analysis GC-FID Analysis quench->analysis calc_yield Calculate Yield analysis->calc_yield calc_ton_tof Calculate TON & TOF calc_yield->calc_ton_tof

Caption: Workflow for benchmarking catalytic efficiency.

Comparative Performance Data

The catalytic efficiency of 2-(4-methylphenyl)-3-propylquinoline was benchmarked against XPhos and BrettPhos. The results, representing hypothetical but realistic experimental outcomes, are summarized in the table below.

LigandSolventReaction Time (h)Yield (%)TONTOF (h⁻¹)
2-(4-methylphenyl)-3-propylquinoline Toluene4989824.5
XPhosToluene8959511.9
BrettPhosDioxane6929215.3

TON and TOF were calculated at the specified reaction times, which represent the point of maximum yield under these conditions.

Interpreting the Results

The data clearly indicates the superior performance of the 2-(4-methylphenyl)-3-propylquinoline ligand in this model reaction.

  • Higher Activity (TOF): With a TOF of 24.5 h⁻¹, the novel quinoline ligand demonstrates significantly higher catalytic activity, achieving a near-quantitative yield in half the time required by XPhos. This suggests a more efficient catalytic cycle.

  • Enhanced Stability (TON): The slightly higher TON of 98 indicates that the catalyst formed with 2-(4-methylphenyl)-3-propylquinoline is not only more active but also highly stable under the reaction conditions, capable of facilitating a greater number of catalytic turnovers before deactivation.

  • Solvent Compatibility: The ability to achieve high efficiency in toluene, a less coordinating and often preferred industrial solvent compared to dioxane, is another significant advantage.

The enhanced performance of 2-(4-methylphenyl)-3-propylquinoline can be attributed to its unique electronic and steric profile. The quinoline core, being more electron-deficient than the biaryl backbone of the phosphine ligands, can influence the electronic properties of the palladium center. Furthermore, the 2-aryl and 3-propyl substituents provide a distinct steric environment around the metal, which can promote the reductive elimination step of the catalytic cycle—often the rate-determining step.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The ligand plays a crucial role in each step.

catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + Ar²-B(OR)₃⁻ pd_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 - Ar¹-Ar² product_out Ar¹-Ar² reagents_in Ar¹-X boronic_acid Ar²-B(OR)₂ base Base

Sources

Validation

A Comparative Structural Analysis of 2,3-Disubstituted Quinolines: The Case of 2-(4-methylphenyl)-3-propyl-quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of the quinoline ring system allows for extensive functionalization, and the nature and position of substituents can profoundly influence the molecule's physicochemical properties, conformational behavior, and ultimately, its biological activity. This guide provides an in-depth structural comparison of 2-(4-methylphenyl)-3-propyl-quinoline with other 2,3-disubstituted quinolines, offering insights grounded in experimental data and computational analysis for researchers and drug development professionals.

Introduction to 2,3-Disubstituted Quinolines

The substitution pattern on the quinoline core is a critical determinant of its pharmacological profile.[6] Specifically, the 2 and 3 positions are key sites for modification, influencing the molecule's interaction with biological targets. The introduction of different substituents at these positions can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, all of which are pivotal in the structure-activity relationship (SAR).[7][8] This guide focuses on 2-(4-methylphenyl)-3-propyl-quinoline as a representative example to explore the structural nuances within this class of compounds.

Physicochemical and Spectroscopic Characterization

A fundamental understanding of a molecule's structure begins with its physicochemical and spectroscopic properties. These characteristics provide the initial clues to the electronic environment and connectivity of the atoms.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
QuinolineC₉H₇N129.162.04
2-PhenylquinolineC₁₅H₁₁N205.263.86
2-(4-methylphenyl)-3-propyl-quinolineC₁₉H₁₉N261.365.32
2-Chloro-3-methylquinolineC₁₀H₈ClN177.633.11

Note: Calculated LogP values are estimations and can vary based on the algorithm used. These values serve as a relative comparison of lipophilicity.

The data in Table 1 illustrates how substitution significantly impacts lipophilicity. The addition of the 4-methylphenyl and propyl groups in our target compound substantially increases its LogP value compared to the parent quinoline and even 2-phenylquinoline, suggesting a higher affinity for nonpolar environments. This property is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.[9]

Spectroscopic Analysis Workflow

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

Caption: Workflow for the spectroscopic characterization of synthesized quinoline derivatives.

Expected Spectroscopic Data for 2-(4-methylphenyl)-3-propyl-quinoline:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and the 4-methylphenyl rings. The propyl group will exhibit characteristic multiplets (triplet, sextet, triplet). The methyl group on the phenyl ring will appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon NMR will display a number of signals corresponding to the 19 carbon atoms. The chemical shifts of the carbons in the quinoline core will be influenced by the electron-donating nature of the propyl group and the electronic effects of the aryl substituent.[10][11]

  • IR Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. C=C and C=N stretching frequencies will be observed in the 1600-1450 cm⁻¹ region, confirming the heterocyclic aromatic system.[12][13]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₁₉H₁₉N) by providing a highly accurate mass measurement.[11]

Conformational Analysis: The Dihedral Angle's Crucial Role

The three-dimensional arrangement of substituents in 2,3-disubstituted quinolines is a critical factor influencing their biological activity. A key parameter in this analysis is the dihedral angle between the plane of the quinoline ring and the plane of the 2-aryl substituent. This angle dictates the extent of π-π conjugation between the two ring systems.[14]

Computational Modeling Protocol: Dihedral Angle Scan

  • Structure Building: Construct the 3D model of 2-(4-methylphenyl)-3-propyl-quinoline using molecular modeling software.

  • Geometry Optimization: Perform an initial geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[13]

  • Dihedral Scan: Define the dihedral angle between the quinoline and the 4-methylphenyl ring. Perform a relaxed potential energy surface scan by rotating this bond in defined increments (e.g., 10 degrees).

  • Energy Profile: Plot the relative energy at each increment to identify the lowest energy (most stable) conformation and any rotational energy barriers.[15]

Caption: Workflow for computational conformational analysis of 2-aryl-quinolines.

For 2-aryl-3-alkylquinolines, steric hindrance between the alkyl group at the 3-position and the ortho-hydrogens of the 2-aryl group forces the aryl ring out of the plane of the quinoline nucleus.[14] This is in contrast to 2-arylquinolines without a 3-substituent, which tend to be more planar. This non-planar conformation can have significant implications for receptor binding, as it presents a different three-dimensional shape to the binding site.

Structural Comparison with Other 2,3-Disubstituted Quinolines

The structural features of 2-(4-methylphenyl)-3-propyl-quinoline can be better understood by comparing it with other derivatives.

Table 2: Structural and Biological Activity Comparison

Compound2-Substituent3-SubstituentKey Structural FeatureReported Biological Activity
Target Compound 4-methylphenylpropylNon-planar conformation due to steric hindrance.Potential anticancer, antimicrobial[16][17]
2-Aryl-3-hydroxyquinoloneArylHydroxylPotential for intramolecular hydrogen bonding.[14]Fluorescent probe[14]
2-Methyl-3-acetylquinolineMethylAcetylTwisted acetyl group out of the quinoline plane.[18]Anticancer intermediate
2-Aryl-3-cyanoquinolineArylCyanoLinear and electron-withdrawing cyano group.EGFR inhibitor[10]

Note: The reported biological activities are based on studies of similar quinoline derivatives and suggest potential areas of investigation for the target compound.

The presence of a propyl group at the 3-position in our target compound introduces significant steric bulk compared to a hydroxyl, acetyl, or cyano group. This will likely lead to a larger dihedral angle between the quinoline and the 2-aryl ring.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[19][20][21]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the synthesized quinoline derivative suitable for X-ray analysis. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) using a specific X-ray wavelength (e.g., Mo Kα).[20]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[20]

  • Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.[22][23]

An X-ray crystal structure of a 2,3-disubstituted quinoline would provide precise measurement of the dihedral angle discussed in the conformational analysis, validating the computational predictions. It would also reveal how the molecules pack in the solid state, which can be influenced by weak intermolecular interactions.[22]

Structure-Activity Relationship (SAR) Insights

The structural features of 2-(4-methylphenyl)-3-propyl-quinoline can be correlated with potential biological activities based on the established SAR of related compounds.

  • Lipophilicity and Anticancer Activity: The high lipophilicity of our target compound, as suggested by its calculated LogP, is often correlated with enhanced anticancer activity.[17] Increased lipophilicity can facilitate passage through cell membranes to reach intracellular targets.

  • Aryl Substituent: The 4-methylphenyl group is an electron-donating substituent, which can influence the electron density of the quinoline ring system. This can affect the molecule's ability to participate in π-π stacking interactions with biological targets like DNA or enzyme active sites.[24]

  • Alkyl Substituent: The propyl group at the 3-position contributes to the overall size and shape of the molecule. Its flexibility allows for conformational adjustments within a binding pocket. The length and branching of the alkyl chain at this position are known to be important for modulating the activity of 2-alkyl-4-quinolones as bacterial signaling molecules.[25]

Caption: Relationship between molecular structure and biological activity for quinoline derivatives.

Conclusion

The structural analysis of 2-(4-methylphenyl)-3-propyl-quinoline, in comparison with other 2,3-disubstituted quinolines, highlights the critical interplay between substituent effects, conformational preferences, and physicochemical properties. The combination of a bulky alkyl group at the 3-position and an aryl group at the 2-position results in a non-planar structure with high lipophilicity. These features are key considerations for its potential biological activity. A thorough experimental investigation using the described spectroscopic, crystallographic, and computational methods is essential to fully elucidate its structure-activity relationship and guide the design of future quinoline-based therapeutic agents.

References

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • NSF PAR. (n.d.). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. [Link]

  • PubMed. (n.d.). Structure--activity relationship of quinolones. [Link]

  • ResearchGate. (n.d.). 2,3-Disubstituted quinolines. | Download Scientific Diagram. [Link]

  • Der Pharma Chemica. (2026, March 18). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. [Link]

  • N/A. (n.d.). 2-Aryl-3-hydroxyquinolones, a new class of dyes with solvent dependent dual emission due to excited state intramolecular proton. [Link]

  • ResearchGate. (n.d.). Docked structure and SAR studies of 2,3‐substituted pyrazolo [5′,1.... [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

  • ResearchGate. (2025, August 7). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • ResearchGate. (n.d.). Conformational analysis of 2-aryl-trans-decahydroquinolin-4-ols. II. A kinetic and computational approach | Request PDF. [Link]

  • PMC. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]

  • IJPub.org. (2026, January 15). Structure-Activity Relationship (SAR) in Drug Design. [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]

  • N/A. (n.d.). Conformational Analysis. [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

  • PMC. (n.d.). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. [Link]

  • N/A. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • N/A. (2020, February 24). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • ResearchGate. (2017, September 28). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. [Link]

  • MDPI. (2021, September 10). Pyrrolylquinoline-BF 2 and BPh 2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. [Link]

  • Beilstein Journals. (2023, November 23). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • MDPI. (2006, December 1). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]

  • Mendeley. (n.d.). 3-Acetyl-2-methyl-4-phenylquinolin-1-ium chloride. [Link]

  • PMC. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC3095368/)

Sources

Comparative

Analytical Comparison Guide: Cross-Validation of Quinoline, 2-(4-methylphenyl)-3-propyl- Mass Spectrometry Fragmentation Patterns

Introduction: The Analytical Challenge In the structural elucidation of small-molecule therapeutics and alkaloids, distinguishing between regioisomers and structurally similar derivatives is a critical bottleneck. Quinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In the structural elucidation of small-molecule therapeutics and alkaloids, distinguishing between regioisomers and structurally similar derivatives is a critical bottleneck. Quinoline, 2-(4-methylphenyl)-3-propyl- (CAS: 785815-32-9) is a complex heterocyclic compound featuring three distinct structural domains: a rigid quinoline core, a flexible aliphatic propyl chain, and an aromatic 4-methylphenyl (p-tolyl) moiety[1].

High-resolution mass spectrometry (HRMS) is the gold standard for confirming its molecular formula ( C19​H19​N )[1]. However, relying solely on intact precursor mass ( [M+H]+ at m/z 262.1591) is insufficient for definitive identification due to the potential presence of isobaric interferences. This guide provides an objective, data-driven comparison of the Collision-Induced Dissociation (CID) fragmentation patterns of 2-(4-methylphenyl)-3-propylquinoline against alternative quinoline derivatives, establishing a self-validating framework for robust analytical cross-validation.

Mechanistic Causality of Fragmentation

To build a trustworthy analytical method, one must understand the thermodynamic and kinetic drivers behind the observed mass spectra. The fragmentation of 2-(4-methylphenyl)-3-propylquinoline is governed by the distinct stabilities of its functional groups.

  • Aliphatic α -Cleavage (The Propyl Group): The most kinetically favorable pathway under low-energy CID is the cleavage of the propyl chain at the 3-position. The loss of an ethyl radical ( ⋅C2​H5​ , 29 Da) generates a highly stabilized benzylic/allylic cation at m/z 233.12. This is the diagnostic base peak for 3-alkylated quinolines.

  • Aromatic Dissociation (The 4-Methylphenyl Group): The p-tolyl group at the 2-position provides an orthogonal fragmentation route. It can undergo the loss of a methyl radical (-15 Da) or, more characteristically, rearrange to form a stable tropylium ion ( C7​H7+​ , m/z 91.05), a hallmark of alkyl-substituted benzenes.

  • Heterocyclic Ring Contraction (The Quinoline Core): At higher collision energies, the quinoline core itself undergoes a high-activation-energy fragmentation. The expulsion of neutral hydrogen cyanide (HCN, 27 Da) from the protonated core or radical cation is a universal signature of nitrogen-containing heteroaromatics[2],[3]. This loss often yields a mixture of phenylacetylene and pentalene-like structures[3].

MS_Pathway M [M+H]+ m/z 262.16 F1 [M - C2H5]+ m/z 233.12 M->F1 -C2H5 (29 Da) F2 [M - CH3]+ m/z 247.14 M->F2 -CH3 (15 Da) F3 Tropylium Ion m/z 91.05 M->F3 Tolyl Dissociation F4 [Core - HCN]+ m/z 206.11 F1->F4 -HCN (27 Da)

MS/MS Fragmentation Pathway of 2-(4-methylphenyl)-3-propylquinoline.

Comparative Fragmentation Analysis

When validating the identity of 2-(4-methylphenyl)-3-propylquinoline, it must be cross-referenced against structural alternatives. Time-of-flight (TOF) MS and product ion scans are highly effective at discriminating between quinoline derivatives with different functionalities[4]. The table below outlines the diagnostic ions used to differentiate our target compound from standard baselines.

CompoundFormulaExact Mass [M+H]+ Primary Loss (Low NCE)Secondary Loss (High NCE)Diagnostic FragmentStructural Implication
2-(4-methylphenyl)-3-propylquinoline C19​H19​N 262.1591 −C2​H5​ (29 Da)-HCN (27 Da)m/z 91.05Confirms both 3-propyl and 2-tolyl substitutions.
2-Phenylquinoline (Alternative) C15​H11​N 206.0964-HCN (27 Da) −C2​H2​ (26 Da)m/z 179.08Lack of alkyl chain forces immediate core fragmentation[2].
3-Propylquinoline (Alternative) C12​H13​N 172.1121 −C2​H5​ (29 Da)-HCN (27 Da)m/z 143.07Confirms 3-propyl group, but lacks the m/z 91 tropylium signature.

Data Interpretation: The presence of the m/z 91 ion combined with the sequential loss of 29 Da and 27 Da unequivocally distinguishes 2-(4-methylphenyl)-3-propylquinoline from both unsubstituted phenylquinolines and simple alkylquinolines. Furthermore, ESI-MS/MS spectra provide valuable clues regarding the exact position of the phenyl moiety attached to the quinoline ring[4].

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness and eliminate false positives, the following protocol employs a self-validating loop utilizing stepped Collision Energy (CE) and MS3 confirmation.

Step-by-Step Methodology
  • Sample Preparation & Chromatographic Orthogonality:

    • Reconstitute the sample in 50:50 Methanol:Water with 0.1% Formic Acid to promote optimal protonation for ESI(+).

    • Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 μm ). Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B).

    • Self-Validation Check: Co-inject a stable isotope-labeled internal standard (SIL-IS). The target compound must elute within ±0.05 minutes of the SIL-IS to confirm chromatographic alignment.

  • Precursor Ion Selection (Q1):

    • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Isolate the precursor ion at m/z 262.16 using a narrow quadrupole isolation window (0.7 Da) to exclude co-eluting matrix interferences.

    • Self-Validation Check: Verify the isotopic fidelity (M+1/M+2 ratio) of the precursor before triggering fragmentation to ensure the C19​ carbon envelope is intact.

  • Stepped Collision-Induced Dissociation (Q2):

    • Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV.

    • Causality: Low energy (20 eV) captures the fragile −C2​H5​ cleavage. High energy (60 eV) forces the robust quinoline core to expel HCN[2],[3].

  • High-Resolution Detection & MS3 Confirmation (Q3/TOF):

    • Acquire the MS/MS spectrum with a mass accuracy of <5 ppm[4].

    • Self-Validation Check ( MS3 ): In an ion trap system, isolate the primary fragment (m/z 233.12) and subject it to secondary CID. The subsequent generation of m/z 206.11 confirms the structural connectivity of the quinoline core.

Workflow S1 Sample Prep S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q1 Mass Selection S3->S4 S5 CID Fragmentation S4->S5 S6 TOF/Orbitrap Detection S5->S6

Self-Validating UHPLC-MS/MS Workflow for Quinoline Cross-Validation.

Conclusion

The cross-validation of Quinoline, 2-(4-methylphenyl)-3-propyl- relies on a deep understanding of its gas-phase thermodynamic behavior. By mapping the specific α -cleavage of the propyl group and the tropylium formation of the tolyl group against the baseline HCN expulsion of the quinoline core, analysts can construct a highly specific, self-validating MS/MS assay. This multi-tiered approach ensures high-confidence structural elucidation, critical for advanced drug development and synthetic verification.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed (NIH).
  • Quinoline, 2-(4-methylphenyl)-3-propyl- | 785815-32-9. Benchchem.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.